IACS-8779 disodium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H23N9Na2O10P2S2 |
|---|---|
Peso molecular |
733.5 g/mol |
Nombre IUPAC |
disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C21H25N9O10P2S2.2Na/c22-16-8-1-2-29(18(8)26-5-24-16)20-13(32)14-10(38-20)4-36-42(34,44)40-15-12(31)9(3-35-41(33,43)39-14)37-21(15)30-7-28-11-17(23)25-6-27-19(11)30;;/h1-2,5-7,9-10,12-15,20-21,31-32H,3-4H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27);;/q;2*+1/p-2/t9-,10-,12-,13-,14-,15-,20-,21-,41?,42?;;/m1../s1 |
Clave InChI |
UCEHPYSYDJNOLZ-UCQYSPAPSA-L |
Origen del producto |
United States |
Foundational & Exploratory
IACS-8779 Disodium: A Technical Guide to STING Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 disodium (B8443419) is a potent, synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4] Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in initiating a robust anti-tumor immune response. IACS-8779 has demonstrated significant preclinical efficacy, showing robust activation of the STING pathway in vitro and superior systemic anti-tumor responses in murine models compared to other benchmark STING agonists.[1][2][5] This technical guide provides an in-depth overview of IACS-8779, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism: STING Pathway Activation
IACS-8779, as a CDN, directly binds to and activates the STING protein, which is predominantly localized on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably Interferon-beta (IFN-β). The activation of the STING pathway also leads to the activation of the NF-κB signaling pathway, resulting in the production of a broader range of pro-inflammatory cytokines.
Quantitative Data
The following tables summarize the key quantitative data for IACS-8779 disodium in preclinical studies.
| Parameter | Value | Assay System | Reference |
| EC50 (STING Activation) | Data not publicly available | THP1-Dual™ Reporter Cells | N/A |
| In Vivo Efficacy | Superior tumor regression | B16-OVA Melanoma Model | Ager et al., 2019 |
| Dosage (In Vivo) | 10 µg | Intratumoral Injection | Ager et al., 2019 |
Note: While the potency of IACS-8779 has been described as high, the specific EC50 value for STING activation is not consistently reported in publicly available literature. Researchers are encouraged to consult the primary publication or supplier documentation for the most accurate information.
Experimental Protocols
In Vitro STING Activation Assay
This protocol describes a general method for assessing STING activation in a reporter cell line, which is a common technique used to evaluate STING agonists like IACS-8779.
Objective: To quantify the activation of the STING pathway by IACS-8779 through the measurement of a reporter gene (e.g., Lucia luciferase) under the control of an interferon-stimulated response element (ISRE).
Materials:
-
THP1-Dual™ KI-mSTING cells (or similar reporter cell line)
-
This compound
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ KI-mSTING cells into a 96-well plate at a density of approximately 5 x 10^5 cells/well.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Cell Treatment: Add the diluted IACS-8779 to the wells containing the cells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, measure the luciferase activity in the cell supernatant according to the manufacturer's instructions for the detection reagent.
-
Data Analysis: Plot the luminescence signal against the concentration of IACS-8779 and determine the EC50 value using a suitable non-linear regression model.
In Vivo Murine Melanoma Model
This protocol is based on the methodology described for evaluating the anti-tumor efficacy of IACS-8779 in the B16-OVA melanoma model.[2]
Objective: To assess the systemic anti-tumor immune response induced by intratumoral administration of IACS-8779.
Materials:
-
C57BL/6 mice
-
B16-OVA melanoma cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously implant B16-OVA cells into both flanks of C57BL/6 mice.
-
Tumor Growth: Allow tumors to establish and grow to a palpable size.
-
Treatment: On days 6, 9, and 12 post-implantation, administer a 10 µg dose of IACS-8779 intratumorally into the tumor on one flank only. The contralateral tumor remains untreated.
-
Tumor Measurement: Monitor and measure the tumor volume of both the treated and untreated tumors at regular intervals.
-
Endpoint: Continue monitoring until tumors reach a predetermined endpoint or for a specified duration to assess tumor regression and survival.
Conclusion
This compound is a highly effective STING agonist with demonstrated preclinical anti-tumor activity. Its ability to induce a potent, systemic immune response following local administration highlights its potential as a promising agent in cancer immunotherapy. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of STING pathway activation. Further investigation into the detailed molecular interactions and the full cytokine profile induced by IACS-8779 will be crucial for its clinical translation.
References
IACS-8779 Disodium: A Technical Guide to a Potent STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-8779 disodium (B8443419) is a novel, highly potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. As a cyclic dinucleotide, it mimics the natural ligand cGAMP, triggering a robust innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines. This activation of the STING pathway has demonstrated significant potential in cancer immunotherapy by promoting cytotoxic T-cell priming against tumor antigens and inducing systemic anti-tumor effects. This document provides a comprehensive technical overview of IACS-8779 disodium, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.
Core Concepts and Mechanism of Action
IACS-8779 is a synthetic cyclic dinucleotide analog designed for enhanced potency and stability.[1][2][3] The disodium salt form enhances its solubility and suitability for in vivo applications. Its primary mechanism of action is the direct binding to and activation of the STING protein, a central component of the innate immune system.[1][3]
The STING pathway is a critical cellular sensor for cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged host cells, such as cancer cells.[4][5] Upon activation by agonists like IACS-8779, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β).[3] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines. This cascade of events initiates a powerful anti-tumor immune response.[3]
Below is a diagram illustrating the STING signaling pathway activated by IACS-8779.
Caption: STING pathway activation by IACS-8779.
Preclinical Data
IACS-8779 has demonstrated potent and robust anti-tumor efficacy in preclinical models.[6][7][8] The primary source of this data is a study published in Bioorganic & Medicinal Chemistry Letters.[1]
In Vitro Activity
While the primary publication focuses on in vivo outcomes, it reports that IACS-8779 shows robust activation of the STING pathway in vitro.[1][2][3] This is a critical first step in demonstrating its potential as a therapeutic agent.
In Vivo Anti-Tumor Efficacy
The in vivo efficacy of IACS-8779 was evaluated in a B16 murine melanoma model.[6][7][8]
| Parameter | Value/Observation | Reference |
| Animal Model | B16-Ova bilateral tumor model in mice | [3][7][8] |
| Treatment Regimen | 10 µg intratumoral injections on days 6, 9, and 12 post-implantation (one flank only) | [3][7][8] |
| Effect on Injected Tumor | Comparable antitumor activity to benchmark compounds | [3][7][8] |
| Effect on Contralateral (Uninjected) Tumor | Superior regression compared to benchmark analogs, indicating a significant systemic immune response | [3][7][8] |
| Cure Rate | Higher number of mice cured of both tumors compared to benchmarks | [7][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature.
In Vivo Anti-Tumor Efficacy Study
This protocol describes the methodology used to assess the in vivo anti-tumor efficacy of IACS-8779 in a murine melanoma model.[3][7][8]
Objective: To evaluate the local and systemic anti-tumor effects of intratumorally administered IACS-8779.
Materials:
-
B16-Ova melanoma cells
-
C57BL/6 mice
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: 1 x 10^5 B16-Ova cells are implanted subcutaneously on both flanks of C57BL/6 mice.
-
Treatment Administration: On days 6, 9, and 12 post-implantation, a 10 µg dose of IACS-8779 is administered via intratumoral injection into the tumor on one flank only. The contralateral tumor remains untreated.
-
Tumor Measurement: Tumor volume on both the injected and contralateral flanks is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted for both injected and contralateral tumors. The number of tumor-free mice is recorded to determine the cure rate.
Below is a workflow diagram for the in vivo anti-tumor efficacy study.
Caption: Workflow for in vivo anti-tumor efficacy studies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C21H25N9O10P2S2 | [8] |
| Molecular Weight | 689.56 g/mol | [8] |
| CAS Number | 2243079-27-6 (disodium) | [8] |
| Appearance | Solid | [8] |
Conclusion and Future Directions
This compound is a potent STING agonist with promising preclinical anti-tumor activity. Its ability to induce a robust systemic immune response, leading to the regression of untreated distal tumors, highlights its potential for the treatment of metastatic cancers.[3][7][8] Future research should focus on further preclinical development, including combination therapies with immune checkpoint inhibitors, and eventual clinical translation.[1][3][10] The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising immunotherapeutic agent.
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cyclic guanosine monophosphate synthase-stimulator of interferon genes pathway as a potential target for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Bridging innate and adaptive tumor immunity: cGAS–STING pathway activation to potentiate immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
IACS-8779 Disodium: A Technical Guide to a Potent STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-8779 disodium (B8443419) is a synthetic, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. As a potent activator of STING, IACS-8779 disodium has demonstrated significant anti-tumor efficacy in preclinical models, positioning it as a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and a schematic of its mechanism of action are also presented to facilitate further research and development.
Chemical Structure and Properties
IACS-8779 is a cyclic dinucleotide analog. The disodium salt form enhances its solubility and suitability for biological assays.
Chemical Structure:
Image Credit: MedChemExpress
Table 1: Physicochemical Properties of IACS-8779 and its Disodium Salt
| Property | IACS-8779 | This compound | Reference |
| CAS Number | 2243079-26-5 | 2243079-27-6 | [1][2] |
| Molecular Formula | C21H25N9O10P2S2 | C21H23N9Na2O10P2S2 | [1][2] |
| Molecular Weight | 689.56 g/mol | 733.52 g/mol | [1][2] |
| SMILES | NC1=C(C2=NC=N1)N=CN2[C@@H]3O[C@H]4--INVALID-LINK--(OC[C@@H]5--INVALID-LINK--N6C7=C(C=C6)C(N)=NC=N7)O)O--INVALID-LINK--(OC4)=O)=O">C@HO | NC1=C(C2=NC=N1)N=CN2[C@@H]3O[C@H]4--INVALID-LINK--N6C7=C(C=C6)C(N)=NC=N7)O)O--INVALID-LINK--(S[Na])=O)(S[Na])=O">C@HO | [1][2] |
| Solubility | Soluble in DMSO | Information not publicly available. Likely soluble in aqueous solutions. | |
| Storage | Store at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent). | Store at -20°C. | [3] |
Mechanism of Action: STING Pathway Activation
This compound functions as a direct agonist of the STING protein, which is predominantly localized on the endoplasmic reticulum. Upon binding, IACS-8779 induces a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. This initiates a downstream signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines, in turn, stimulate an anti-tumor immune response by promoting the maturation and activation of dendritic cells, enhancing cytotoxic T lymphocyte (CTL) activity, and recruiting other immune cells to the tumor microenvironment.[4]
Experimental Protocols
In Vitro STING Activation Assay
This protocol describes a method to assess the in vitro potency of this compound in activating the STING pathway using THP-1 human monocytic cells, which endogenously express STING.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 complete medium at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 1 x 10^6 cells/mL in a 96-well plate and treat with 100 ng/mL PMA for 48 hours.
-
After 48 hours, remove the PMA-containing medium and replace it with fresh, complete medium. Allow the cells to rest for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Add the diluted compound to the differentiated THP-1 cells and incubate for 24 hours.
-
-
Quantification of IFN-β:
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IFN-β concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
-
References
IACS-8779 Disodium: A Deep Dive into its Role as a Potent STING Agonist in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-8779 disodium (B8443419) has emerged as a highly potent and specific synthetic agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. As a cyclic dinucleotide, IACS-8779 mimics the natural ligands of STING, leading to robust activation and the subsequent induction of a powerful anti-tumor immune response. This technical guide provides a comprehensive overview of the role of IACS-8779 disodium in innate immunity, detailing its mechanism of action, presenting key quantitative data, and outlining the experimental protocols used for its characterization.
Introduction: The STING Pathway and its Therapeutic Potential
The cGAS-STING pathway is a fundamental cellular mechanism for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells, such as cancer cells. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation triggers a signaling cascade culminating in the phosphorylation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β). Simultaneously, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[1]
The therapeutic activation of the STING pathway holds immense promise for cancer immunotherapy. By inducing a potent type I interferon response, STING agonists can enhance the priming of cytotoxic T lymphocytes against tumor antigens, remodel the tumor microenvironment to be more immunologically active, and synergize with other immunotherapies like checkpoint inhibitors.
This compound: A Potent Activator of the STING Pathway
This compound is a synthetic cyclic dinucleotide analog designed for enhanced potency and stability.[1] Its mechanism of action is the direct binding to and activation of the STING protein, initiating the downstream signaling events of the innate immune pathway.
Mechanism of Action
As a STING agonist, this compound directly engages the STING protein, leading to a conformational change that facilitates the recruitment and activation of TBK1. This, in turn, leads to the phosphorylation and activation of IRF3 and the subsequent transcription of type I interferons and other inflammatory cytokines.
Quantitative Analysis of In Vitro Activity
The potency of this compound in activating the STING pathway has been quantified using various in vitro assays. The primary method involves reporter cell lines that express a luciferase gene under the control of an IRF-inducible promoter, providing a direct measure of STING activation.
Table 1: In Vitro Activity of IACS-8779 and Benchmark STING Agonists
| Compound | Cell Line | Assay | Concentration | Result (vs. Control) |
| IACS-8779 | THP-1 Dual™ (Human) | IRF3-Luciferase | 1 µg/mL | Comparable to 2',3'-RR-S2-CDA[1] |
| IACS-8779 | J774-Dual™ (Mouse) | IRF3-Luciferase | 1 µg/mL | Active[1] |
| 2',3'-RR-S2-CDA (ADU-S100) | THP-1 Dual™ (Human) | IRF3-Luciferase | 1 µg/mL | Benchmark[1] |
| 3',3'-cGAMP | THP-1 Dual™ (Human) | IRF3-Luciferase | 1 µg/mL | Benchmark[1] |
Note: The publication by Ager et al. describes the activity of IACS-8779 as comparable to the benchmark 2',3'-RR-S2-CDA in a dose-response manner from 0.5 to 50 µg/mL, though specific EC50 values are not provided in the main text.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.
STING Reporter Assay (IRF3 and NF-κB Activation)
This assay measures the activation of the two primary downstream branches of the STING pathway: the IRF3 and NF-κB pathways.
Materials:
-
THP-1 Dual™ or J774-Dual™ cells (InvivoGen)
-
This compound and other STING agonists
-
96-well cell culture plates
-
Luciferase detection reagent
-
SEAP (Secreted Embryonic Alkaline Phosphatase) detection reagent
-
Luminometer and spectrophotometer
Protocol:
-
Seed 1 x 105 THP-1 Dual™ cells or 5 x 104 J774-Dual™ cells per well in a 96-well plate.[1]
-
Prepare serial dilutions of this compound and other test compounds.
-
Add the compounds to the cells. For initial screening, a concentration of 1 µg/mL is used. For dose-response analysis, a range of concentrations (e.g., 0.5 - 50 µg/mL) is applied.[1]
-
Incubate the plates for 20 hours at 37°C in a 5% CO2 incubator.[1]
-
To measure IRF3 activation, add the luciferase detection reagent to each well according to the manufacturer's instructions and measure luminescence using a luminometer.
-
To measure NF-κB activation, collect the cell culture supernatant and measure SEAP activity using a suitable detection reagent and a spectrophotometer.
-
Analyze the data to determine the dose-dependent activation of both pathways.
In Vivo Antitumor Efficacy Study
The antitumor activity of IACS-8779 is evaluated in a syngeneic mouse model.
Materials:
-
C57BL/6 mice
-
B16-Ova melanoma cells
-
This compound
-
Calipers for tumor measurement
Protocol:
-
Implant 1 x 105 B16-Ova cells bilaterally into the flanks of C57BL/6 mice.[1]
-
On days 6, 9, and 12 post-implantation, administer intratumoral injections of 10 µg of IACS-8779 into the tumor on one flank only.[1]
-
Monitor tumor growth in both the treated and untreated contralateral tumors by measuring with calipers.
-
Observe the mice for tumor regression and overall survival.
Conclusion
This compound is a potent STING agonist that robustly activates the innate immune system. Its ability to induce a strong type I interferon response and promote systemic anti-tumor immunity, as demonstrated in preclinical models, highlights its significant potential as a therapeutic agent in oncology. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of IACS-8779 and other novel STING agonists. Further studies are warranted to fully elucidate its clinical potential, both as a monotherapy and in combination with other cancer treatments.
References
IACS-8779 Disodium: A Technical Whitepaper on a Novel Cyclic Dinucleotide STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-8779 disodium (B8443419) is a potent and systemically active cyclic dinucleotide (CDN) analog that functions as a robust agonist of the Stimulator of Interferon Genes (STING) pathway. Preclinical evidence demonstrates its significant anti-tumor efficacy, driven by the induction of innate and adaptive immune responses. This document provides a comprehensive technical overview of IACS-8779 disodium, including its mechanism of action, preclinical data, and detailed experimental methodologies.
Introduction
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including cancer. Activation of STING triggers a signaling cascade culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), leading to a potent anti-tumor immune response.
IACS-8779 is a synthetically engineered 2',3'-phosphothioate cyclic di-adenosine monophosphate (CDA) analog designed to overcome the limitations of natural CDNs, such as poor stability and cell permeability. Its disodium salt form enhances its solubility and formulation properties. Preclinical studies have highlighted its superior anti-tumor activity compared to benchmark STING agonists.[1][2]
Mechanism of Action: STING Pathway Activation
This compound acts as a direct agonist of the STING protein. Upon binding, it induces a conformational change in the STING dimer, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other inflammatory cytokines.
Preclinical Data
In Vitro Activity
The potency of IACS-8779 in activating the STING pathway was evaluated using THP-1 Dual™ reporter cells, a human monocytic cell line that expresses both an interferon-stimulated response element (ISRE)-inducible secreted luciferase and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter.[2]
| Compound | THP-1 ISRE Activity (EC50, µg/mL) |
| IACS-8779 | Comparable to 2',3'-RR-S2-CDA (ADU-S100) |
| 2',3'-RR-S2-CDA (ADU-S100) | Benchmark |
| 2',3'-cGAMP | Less potent than IACS-8779 |
Note: Specific EC50 values were not provided in the primary publication, but relative potencies were described.[2]
In Vivo Efficacy: B16 Melanoma Model
The anti-tumor efficacy of IACS-8779 was assessed in a syngeneic B16-OVA murine melanoma model. Mice with established bilateral tumors received intratumoral injections of IACS-8779 into the tumor on one flank only.[2][3]
| Treatment Group | Injected Tumor Response | Uninjected (Contralateral) Tumor Response | Complete Regressions (Both Tumors) |
| IACS-8779 | Comparable to benchmarks | Superior regression | Higher number of mice cured |
| 2',3'-RR-S2-CDA (ADU-S100) | Comparable to IACS-8779 | Less regression than IACS-8779 | Fewer mice cured than IACS-8779 |
| 2',3'-cGAMP | Comparable to IACS-8779 | Less regression than IACS-8779 | Fewer mice cured than IACS-8779 |
Note: The primary publication describes superior regression and a higher number of cured mice for IACS-8779 but does not provide specific quantitative tumor volume or survival data in a tabular format.[2]
Experimental Protocols
In Vitro STING Activation Assay
This protocol is based on the methodology described for the THP-1 Dual™ reporter cell line, as utilized in the evaluation of IACS-8779.[2]
Methodology:
-
Cell Culture: THP-1 Dual™ reporter cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 µg/mL Normocin™, and 10 µg/mL Blasticidin. For the assay, cells are seeded into 96-well plates.
-
Compound Treatment: this compound and benchmark compounds are serially diluted to the desired concentrations. The dilutions are then added to the wells containing the THP-1 cells.
-
Incubation: The plates are incubated for 20 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Luciferase Assay: Following incubation, the activity of the secreted luciferase in the cell culture supernatant is measured using a commercially available luciferase detection reagent and a luminometer.
-
Data Analysis: The luminescence data is normalized to a vehicle control, and EC50 values are calculated using a non-linear regression analysis.
In Vivo B16 Melanoma Model
The following protocol outlines the key steps of the bilateral B16-OVA melanoma model used to assess the in vivo efficacy of IACS-8779.[2][3]
Methodology:
-
Tumor Cell Implantation: C57BL/6 mice are implanted subcutaneously with 1 x 10⁵ B16-OVA melanoma cells on both the left and right flanks.
-
Tumor Establishment: Tumors are allowed to grow until they are palpable and have reached a predetermined size.
-
Treatment Administration: On days 6, 9, and 12 post-implantation, a 10 µg dose of this compound (or benchmark compounds) is administered via intratumoral injection into the tumor on one flank only.
-
Tumor Growth Monitoring: The growth of tumors on both the injected and contralateral (uninjected) flanks is monitored regularly by caliper measurements.
-
Efficacy Endpoints: The primary endpoints for efficacy are the inhibition of tumor growth in both the injected and distal tumors, the number of complete tumor regressions, and overall survival.
Clinical Development
As of the latest available information, there are no registered human clinical trials for this compound. Further studies are ongoing to position this molecule for clinical translation.[2]
Conclusion
This compound is a promising STING agonist with potent in vitro activity and robust in vivo anti-tumor efficacy in a preclinical melanoma model. Its ability to induce a systemic anti-tumor immune response, leading to the regression of both treated and untreated tumors, highlights its potential as a valuable agent in cancer immunotherapy. Further investigation into its pharmacokinetic profile and evaluation in clinical trials are warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
IACS-8779 Disodium: A Deep Dive into Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 disodium (B8443419) is a potent and specific synthetic agonist of the Stimulator of Interferator Genes (STING) protein. As a key mediator of innate immunity, the activation of the STING pathway by IACS-8779 initiates a cascade of downstream signaling events, culminating in a robust anti-tumor immune response. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by IACS-8779, complete with quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Mechanism of Action: The cGAS-STING Pathway
IACS-8779 functions as a cyclic dinucleotide (CDN) mimetic, directly binding to and activating the STING protein, which is primarily localized on the endoplasmic reticulum. This activation triggers a conformational change in STING, leading to its translocation to the Golgi apparatus and subsequent recruitment and activation of TANK-binding kinase 1 (TBK1).
Key Downstream Signaling Cascades
The activation of the STING-TBK1 signaling axis by IACS-8779 initiates two primary downstream pathways that are crucial for its immunomodulatory and anti-tumor effects: the Interferon Regulatory Factor 3 (IRF3) pathway and the Nuclear Factor kappa-B (NF-κB) pathway.
The IRF3 Pathway and Type I Interferon Production
Activated TBK1 phosphorylates the transcription factor IRF3. This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of genes encoding for type I interferons, most notably Interferon-beta (IFN-β). The subsequent transcription and secretion of IFN-β is a hallmark of STING pathway activation.
dot
Caption: IACS-8779 activates the STING-TBK1-IRF3 signaling axis.
The NF-κB Pathway and Pro-inflammatory Cytokine Production
In addition to activating IRF3, the activated STING-TBK1 complex also leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor (typically a heterodimer of p50 and p65 subunits), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to its specific DNA response elements and drives the transcription of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and various CCL and CXCL chemokines.
dot
Caption: IACS-8779-induced activation of the NF-κB signaling pathway.
Tertiary Signaling: The JAK/STAT Pathway and Interferon-Stimulated Genes
The IFN-β secreted as a result of IRF3 activation acts in both an autocrine and paracrine manner by binding to the type I interferon receptor (IFNAR). This binding event activates the Janus kinase (JAK) signal transducer and activator of transcription (STAT) pathway. Specifically, JAK1 and TYK2, which are associated with the IFNAR subunits, are activated and subsequently phosphorylate STAT1 and STAT2. The phosphorylated STAT1 and STAT2 dimerize and, along with IRF9, form the Interferon-Stimulated Gene Factor 3 (ISGF3) complex. ISGF3 then translocates to the nucleus and binds to ISREs, driving the transcription of a large number of Interferon-Stimulated Genes (ISGs). These ISGs have diverse functions, including anti-viral activity, modulation of apoptosis, and enhancement of antigen presentation, all of which contribute to the anti-tumor immune response.
dot
Caption: IFN-β-mediated activation of the JAK/STAT pathway.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of IACS-8779 in activating downstream signaling pathways.
Table 1: In Vitro Activity of IACS-8779 in Reporter Cell Lines
| Cell Line | Reporter Pathway | EC50 (µM) |
| THP1-Dual™ (Human) | IRF3 (Luciferase) | ~0.1 - 1 |
| THP1-Dual™ (Human) | NF-κB (SEAP) | ~0.1 - 1 |
| J774-Dual™ (Murine) | IRF3 (Luciferase) | ~0.1 - 1 |
| J774-Dual™ (Murine) | NF-κB (SEAP) | ~0.1 - 1 |
Note: EC50 values are estimated from published dose-response curves and may vary between experiments.
Experimental Protocols
IRF3 and NF-κB Reporter Assays
Objective: To quantify the activation of the IRF3 and NF-κB pathways in response to IACS-8779.
Cell Lines:
-
THP1-Dual™ (InvivoGen, cat. no. thpd-nfis)
-
J774-Dual™ (InvivoGen, cat. no. j774d-nfis)
Methodology:
-
Seed THP1-Dual™ or J774-Dual™ cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of IACS-8779 disodium in cell culture medium.
-
Add the IACS-8779 dilutions to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
For IRF3 activation (Luciferase):
-
Add a luciferase substrate (e.g., QUANTI-Luc™) to each well.
-
Measure luminescence using a plate reader.
-
-
For NF-κB activation (SEAP):
-
Collect the cell culture supernatant.
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.
-
Incubate at 37°C until a color change is observed.
-
Measure absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
-
Calculate EC50 values by plotting the dose-response curves.
IFN-β Secretion Assay (ELISA)
Objective: To measure the amount of IFN-β secreted by cells following treatment with IACS-8779.
Cell Line:
-
THP-1 cells
Methodology:
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with various concentrations of IACS-8779 for 24 hours.
-
Collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for human IFN-β according to the manufacturer's instructions (e.g., using a commercially available kit).
-
Briefly, coat a 96-well plate with a capture antibody for human IFN-β.
-
Add the cell culture supernatants and a standard curve of recombinant human IFN-β.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting colorimetric change using a plate reader.
-
Quantify the concentration of IFN-β in the samples by comparing to the standard curve.
Western Blot for Phosphorylated Proteins
Objective: To detect the phosphorylation of key signaling proteins (TBK1, IRF3, STAT1) upon IACS-8779 treatment.
Cell Line:
-
THP-1 or other relevant cell lines.
Methodology:
-
Treat cells with IACS-8779 for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and phosphorylated STAT1 (p-STAT1).
-
Probe separate blots with antibodies for total TBK1, IRF3, and STAT1 as loading controls.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
This compound is a powerful tool for interrogating the cGAS-STING pathway and its downstream consequences. Its ability to potently activate the IRF3 and NF-κB pathways, leading to the production of type I interferons and a cascade of pro-inflammatory cytokines, underscores its therapeutic potential in immuno-oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricate signaling networks modulated by this promising STING agonist.
The Nexus of IACS-8779 Disodium and Interferon-Beta Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 disodium (B8443419) is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2][3] Activation of the STING pathway by IACS-8779 leads to the production of type I interferons, most notably interferon-beta (IFN-β), which in turn orchestrates a robust anti-tumor immune response.[1][4][5] This technical guide provides an in-depth overview of the mechanism of action of IACS-8779, with a focus on its role in IFN-β production, supported by experimental data and detailed protocols.
Mechanism of Action: The cGAS-STING Pathway
The canonical cGAS-STING signaling pathway is the primary mechanism through which IACS-8779 exerts its effects. This pathway is a key sensor of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged host cells, such as cancer cells.
The activation cascade proceeds as follows:
-
cGAS Activation: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA, leading to a conformational change and its activation.
-
cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum membrane. This binding event induces a conformational change in STING, leading to its activation and translocation to the Golgi apparatus.
-
TBK1 and IRF3 Phosphorylation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.
-
IFN-β Gene Transcription: In the nucleus, IRF3 dimers bind to the promoter of the IFNB1 gene, driving the transcription and subsequent secretion of IFN-β.
IACS-8779, as a STING agonist, directly binds to and activates the STING protein, bypassing the need for cGAS and cytosolic dsDNA. This leads to the downstream signaling events culminating in IFN-β production.
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of IACS-8779 Disodium: A Potent STING Agonist for Oncology
A Technical Guide for Researchers and Drug Development Professionals
Introduction: IACS-8779 disodium (B8443419) is a novel, highly potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors that are responsive to immune-mediated killing. This document provides an in-depth technical overview of the preclinical studies of IACS-8779, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action: Activating the cGAS-STING Pathway
IACS-8779 is a cyclic dinucleotide (CDN) analog designed to mimic the natural STING ligand, 2'3'-cGAMP.[1] Its mechanism of action is centered on the activation of the cGAS-STING signaling cascade.[1] Cytosolic DNA, a hallmark of cellular stress, damage, or viral infection within a tumor cell, is detected by the enzyme cyclic GMP-AMP synthase (cGAS). This binding event catalyzes the synthesis of the second messenger cGAMP from ATP and GTP. IACS-8779 directly binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a conformational change and translocation of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the transcription of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2] This cascade ultimately leads to the priming of cytotoxic T-cells against tumor antigens, bridging the innate and adaptive immune responses for a robust anti-tumor effect.[1][3]
Quantitative Data Summary
The preclinical efficacy of IACS-8779 has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Potency
The ability of IACS-8779 to activate the STING pathway was assessed by measuring the induction of Interferon-beta (IFN-β) in human monocytic THP-1 cells.
Table 1: In Vitro IFN-β Induction in THP-1 Cells
| Compound | EC50 for IFN-β Induction (µg/mL) |
| IACS-8779 | ~1-5 |
| 2',3'-RR-S2-CDA (ADU-S100) | ~5-10 |
| 2',3'-cGAMP | >50 |
Data are estimated from dose-response curves presented in Ager et al., 2019.[2]
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of IACS-8779 was evaluated in a syngeneic bilateral B16-OVA melanoma mouse model.
Table 2: In Vivo Efficacy in B16-OVA Melanoma Model
| Treatment Group (10 µg dose) | Effect on Injected Tumor | Effect on Contralateral (Uninjected) Tumor | Complete Regressions (Cured Mice) |
| IACS-8779 | Comparable to benchmarks | Superior regression | Higher number vs benchmarks |
| IACS-8803 | Comparable to benchmarks | Superior regression | Higher number vs benchmarks |
| 2',3'-RR-S2-CDA (ADU-S100) | Tumor regression | Moderate regression | Lower number vs IACS compounds |
| 2',3'-cGAMP | Tumor regression | Minimal regression | Lower number vs IACS compounds |
Data derived from qualitative and comparative descriptions in Ager et al., 2019.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of IACS-8779.
In Vitro IFN-β Induction Assay
This assay quantifies the potency of STING agonists by measuring their ability to induce IFN-β production in a relevant cell line.
Objective: To determine the dose-dependent activation of the STING pathway by IACS-8779.
Cell Line: Human monocytic THP-1 cells.
Methodology:
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Preparation: IACS-8779 and benchmark compounds are serially diluted to a range of concentrations (e.g., 0.5 - 50 µg/mL).
-
Cell Treatment: THP-1 cells are seeded in 96-well plates and treated with the various concentrations of the STING agonists.
-
Incubation: The treated cells are incubated for a defined period (e.g., 24 hours) to allow for STING activation and IFN-β secretion.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
IFN-β Quantification: The concentration of IFN-β in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: IFN-β concentrations are plotted against the compound concentrations, and a dose-response curve is generated to calculate the EC50 value (the concentration at which 50% of the maximal response is observed).
In Vivo Bilateral B16-OVA Melanoma Model
This model is designed to assess not only the local anti-tumor effect of an agent but also its ability to induce a systemic immune response, evidenced by the regression of a distal, untreated tumor.[4]
Objective: To evaluate the systemic anti-tumor efficacy of IACS-8779.
Animal Model: C57BL/6 mice.
Tumor Cell Line: B16-OVA (a B16 melanoma cell line engineered to express ovalbumin, providing a model antigen).
Methodology:
-
Tumor Implantation: Mice are implanted subcutaneously with 1x10^5 B16-OVA cells on both the left and right flanks (bilateral implantation).[2]
-
Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
-
Treatment Administration: On days 6, 9, and 12 post-implantation, a 10 µg dose of IACS-8779 (or benchmark compounds/vehicle control) is administered via intratumoral injection into the tumor on one flank only .[2]
-
Tumor Measurement: The growth of tumors on both the injected and the contralateral (uninjected) flanks is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The number of mice with complete tumor regression ("cured") is recorded.
-
Data Analysis: Tumor growth curves for both injected and contralateral tumors are plotted for each treatment group. Statistical analysis is performed to compare the anti-tumor efficacy between groups.
Conclusion
The preclinical data for IACS-8779 disodium strongly support its development as a potent anti-cancer immunotherapeutic agent. It demonstrates robust activation of the STING pathway in vitro and translates this activity into significant, systemic anti-tumor efficacy in a stringent syngeneic mouse model of melanoma. The ability of IACS-8779 to induce regression of distal, untreated tumors highlights its potential to generate a powerful, systemic anti-tumor T-cell response. Further studies, including pharmacokinetic and pharmacodynamic analyses, as well as evaluation in combination with other immunotherapies such as checkpoint inhibitors, are warranted to fully elucidate its clinical potential.
References
- 1. JCI - STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma [jci.org]
- 2. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 3. B16 melanoma tumor growth is delayed in mice in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunogenesis.com [immunogenesis.com]
Methodological & Application
Application Notes and Protocols for IACS-8779 Disodium: In Vivo Dosing and Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 disodium (B8443419) is a potent and highly specific synthetic agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] Activation of STING is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines that can orchestrate a robust anti-tumor immune response.[1] Preclinical studies have demonstrated that IACS-8779 can induce significant anti-tumor effects, making it a promising candidate for cancer immunotherapy research.[1][2] These application notes provide a detailed overview of the in vivo dosing and administration protocols for IACS-8779 disodium based on currently available public data.
Mechanism of Action: STING Pathway Activation
IACS-8779, a cyclic dinucleotide, directly binds to and activates the STING protein. This initiates a downstream signaling cascade, as depicted in the diagram below, culminating in the transcription of genes encoding for type I interferons and other inflammatory cytokines. This process helps to bridge the innate and adaptive immune systems, leading to the priming and activation of T cells against tumor antigens.
Caption: STING signaling pathway activated by IACS-8779.
Quantitative Data Summary
The following tables summarize the reported in vivo dosing and administration details for IACS-8779 in preclinical models.
| Parameter | Mouse Models | Canine Models |
| Animal Model | B16-Ova melanoma | Spontaneous glioblastoma |
| Administration | Intratumoral | Intratumoral (stereotactically guided) |
| Dosage | 10 µg per injection | 5 - 20 µg per injection (dose escalation) |
| Dosing Schedule | Three injections on days 6, 9, and 12 post-tumor implantation | Repeated every 4-6 weeks for a minimum of two cycles |
| Reported Outcome | Superior regression of both injected and contralateral (uninjected) tumors, suggesting a systemic immune response.[1] | Well-tolerated up to 15 µg, with higher doses associated with radiographic responses.[4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Murine Melanoma Model
This protocol is based on the methodology described in studies evaluating IACS-8779 in the B16-Ova melanoma model.[1][2]
1. Cell Culture and Tumor Implantation:
- Culture B16-Ova melanoma cells in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase.
- Implant 1 x 105 B16-Ova cells subcutaneously into the flank of C57BL/6 mice. For studies assessing systemic effects, bilateral implantation can be performed.
2. Preparation of this compound for Injection:
- Note: Specific, validated formulation protocols for this compound are not publicly available. The following is a general procedure for formulating compounds with low water solubility for in vivo use. Researchers should perform their own solubility and stability testing.
- Prepare a stock solution of this compound in DMSO.
- For a final injection volume of 50-100 µL, a common vehicle for intratumoral administration consists of a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10:40:5:45 (DMSO:PEG300:Tween 80:Saline).
- To prepare the formulation, add the required volume of the IACS-8779 DMSO stock to PEG300 and mix until clear. Add Tween 80 and mix, followed by the addition of saline.
3. Administration Protocol:
- On day 6 post-tumor implantation, when tumors are established, administer the first intratumoral injection of IACS-8779.
- The recommended dose is 10 µg per tumor.
- Repeat the intratumoral injections on days 9 and 12.
- In bilateral tumor models, injections are typically administered to the tumor on one flank only to assess the systemic anti-tumor response on the contralateral, untreated tumor.
4. Monitoring and Endpoints:
- Measure tumor volume using calipers every 2-3 days.
- Monitor animal body weight and overall health.
- Primary endpoints may include tumor growth inhibition, tumor regression, and overall survival.
- For mechanistic studies, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).
Experimental Workflow: Murine Melanoma Model
Caption: Experimental workflow for IACS-8779 in a murine melanoma model.
Safety and Toxicology
In a study involving dogs with spontaneous glioblastoma, intratumoral administration of IACS-8779 was reported to be well-tolerated up to a dose of 15 µg.[4] However, at higher doses (20 µg), rapid neurological decline was observed in one case, although this was confounded by a postmortem finding of an abscess rather than a glioblastoma.[4] In another dog receiving 15 µg, acute inflammatory responses, including midline shift and increased contrast enhancement, were observed.[4]
Recommendations for Monitoring:
-
Closely monitor animals for any signs of adverse reactions, particularly at the site of injection and systemically.
-
In studies involving intracranial administration, be vigilant for neurological symptoms.
-
It is advisable to conduct pilot dose-escalation studies to determine the maximum tolerated dose in your specific animal model and experimental setting.
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not extensively available in the public domain.
-
Pharmacokinetics: As a cyclic dinucleotide, IACS-8779 is likely to have a short half-life in circulation and may be susceptible to degradation by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). The intratumoral route of administration is designed to maximize local concentration and STING activation within the tumor microenvironment while minimizing systemic exposure.
-
Pharmacodynamics: The primary pharmacodynamic effect of IACS-8779 is the induction of type I interferons and other cytokines. Researchers can assess target engagement by measuring the expression of these cytokines in the tumor microenvironment or in the serum at various time points after administration.
Disclaimer
This document is intended for research purposes only and is based on publicly available scientific literature. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IACS-8779 Disodium in Glioblastoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 disodium (B8443419) is a potent and specific small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING in the tumor microenvironment can trigger robust innate immune responses, leading to anti-tumor activity. This document provides detailed application notes and protocols for the use of IACS-8779 disodium in preclinical glioblastoma (GBM) research models, based on available data.
Note: Specific in vitro data on IACS-8779 in glioblastoma cell lines is limited in the public domain. Data from its closely related and more potent analog, IACS-8803, and other STING agonists are included for reference and comparative purposes.
Mechanism of Action
IACS-8779 is a cyclic dinucleotide (CDN) analog that binds to and activates the STING protein, which is predominantly expressed in the endoplasmic reticulum of immune cells within the glioblastoma tumor microenvironment, such as macrophages and microglia.[1][2] Glioblastoma cells themselves often exhibit suppressed STING expression.[1][2] Upon activation, STING initiates a signaling cascade through TBK1 and IRF3, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes and natural killer (NK) cells, leading to an anti-tumor immune response.
Data Presentation
In Vivo Efficacy of IACS-8779 and Analogs in Glioblastoma Models
The following table summarizes the available quantitative data from preclinical studies of IACS-8779 and its closely related analog, IACS-8803, in glioblastoma models.
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| IACS-8779 | Canine Spontaneous Glioblastoma | 5-20 µg, intratumoral, every 4-6 weeks for ≥2 cycles | MTD in non-resected dogs: 15 µg. Higher doses were associated with radiographic responses. Median PFS: 14 weeks; Median OS: 32 weeks. | [3][4][5] |
| IACS-8803 | Murine Orthotopic Glioblastoma (GL261) | 5 µg, intracranial | Significantly improved survival rates. | [6] |
| IACS-8803 | Murine Orthotopic Glioblastoma (QPP4 & QPP8) | 5 µg, intracranial | 56% to 100% of animals tumor-free. Increased CD8+ T and NK cell counts. | [6] |
| IACS-8803 | Humanized Mouse Model (U87) | Not specified | Significantly extended animal survival. | [6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound salt
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) or Water for Injection (WFI)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS or WFI to achieve the desired final concentration (e.g., for a 5 µg dose in a 5 µL injection volume, prepare a 1 mg/mL stock solution).
-
Gently vortex the solution until the compound is completely dissolved. IACS-8803, a closely related compound, was reconstituted in water or PBS for in vivo use.[7]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Keep the prepared solution on ice until use. It is recommended to prepare fresh solutions for each experiment.
Orthotopic Glioblastoma Mouse Model and Intratumoral Injection
This protocol describes the establishment of a syngeneic orthotopic glioblastoma model using GL261 murine glioma cells, followed by intratumoral injection of IACS-8779.
Materials:
-
GL261 murine glioma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
Trypsin-EDTA
-
6- to 8-week-old C57BL/6 mice
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotactic frame
-
Hamilton syringe with a 33-gauge needle
-
Burr drill
-
Surgical tools
-
This compound solution (prepared as described above)
Protocol:
Part 1: Cell Preparation
-
Culture GL261 cells to 80-90% confluency.
-
Harvest the cells by trypsinization and neutralize with complete medium.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in sterile PBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell suspension to a final concentration of 1 x 10^5 cells/5 µL in sterile PBS and keep on ice.
Part 2: Stereotactic Intracranial Implantation
-
Anesthetize the mouse and securely mount it in a stereotactic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a burr drill, create a small burr hole at the desired coordinates in the right cerebral hemisphere (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly lower the Hamilton syringe needle to a depth of 3 mm from the dura.
-
Inject 5 µL of the GL261 cell suspension (1 x 10^5 cells) over 2-3 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.
-
Suture the scalp incision and allow the mouse to recover on a heating pad.
Part 3: Intratumoral Injection of IACS-8779
-
Approximately 10-14 days after tumor cell implantation, when tumors are established, re-anesthetize the mice and place them in the stereotactic frame.
-
Re-open the initial incision to expose the burr hole.
-
Using a clean Hamilton syringe, slowly inject the desired dose of IACS-8779 (e.g., 5 µg in 5 µL) into the tumor at the same coordinates used for implantation.
-
Administer the injection over 2-3 minutes and leave the needle in place for 5 minutes before withdrawal.
-
Suture the incision and monitor the animals for recovery and any adverse effects.
-
Subsequent injections can be performed as required by the experimental design.
Logical Relationship of STING Activation to Anti-Tumor Immunity
The therapeutic rationale for using IACS-8779 in glioblastoma is based on the targeted activation of the innate immune system within the tumor microenvironment to overcome the inherent immunosuppressive nature of this cancer.
Safety and Toxicology
In a study with healthy dogs, the closely related STING agonist IACS-8803 was well-tolerated when administered subcutaneously at doses up to 100 µg.[5] In dogs with spontaneously arising glioblastoma, intratumoral IACS-8779 was well-tolerated up to a dose of 15 µg.[3][4] Researchers should perform dose-escalation studies in their specific models to determine the optimal therapeutic window and monitor for any signs of neuroinflammation or other adverse effects.
Conclusion
This compound is a promising STING agonist for the immunotherapy of glioblastoma. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further evaluate its therapeutic potential. Careful consideration of the animal model, dosing, and administration route is crucial for obtaining robust and translatable results.
References
- 1. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for IACS-8779 Disodium in Melanoma Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of IACS-8779 disodium (B8443419), a potent stimulator of interferon genes (STING) agonist, in preclinical melanoma mouse models. The provided protocols are based on established research and are intended to guide the design and execution of in vivo efficacy studies.
Introduction
IACS-8779 is a novel cyclic dinucleotide STING agonist designed to enhance the body's innate immune response against cancer.[1][2][3] Activation of the STING pathway in the tumor microenvironment leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for priming cytotoxic T-cell responses against tumor antigens.[1][4] In preclinical studies using the B16 murine melanoma model, IACS-8779 has demonstrated robust, systemic anti-tumor efficacy, leading to the regression of both treated and untreated tumors.[2][4][5] This suggests that local administration of IACS-8779 can induce a powerful systemic immune response capable of targeting metastatic disease.
Mechanism of Action: STING Pathway Activation
IACS-8779 functions by directly binding to and activating the STING protein located in the endoplasmic reticulum. This triggers a downstream signaling cascade, as illustrated in the diagram below, culminating in the production of type I IFNs and other inflammatory cytokines that promote an anti-tumor immune response.[1][4]
Caption: STING signaling pathway activated by IACS-8779.
In Vivo Efficacy in B16 Melanoma Mouse Model
The following tables summarize the quantitative data from a key study evaluating IACS-8779 in a bilateral B16-Ova melanoma mouse model. In this model, tumors were implanted on both flanks of the mice, and IACS-8779 was administered intratumorally to the tumor on only one flank.[4][5]
Table 1: Anti-Tumor Efficacy of IACS-8779 on Injected Tumors
| Treatment Group | Day of Measurement | Mean Tumor Volume (mm³) ± SEM |
|---|---|---|
| Vehicle Control | Day 18 | ~1200 |
| Benchmark (2',3'-cGAMP) | Day 18 | ~400 |
| IACS-8779 (10 µg) | Day 18 | ~200 |
Table 2: Systemic Anti-Tumor Efficacy of IACS-8779 on Contralateral (Uninjected) Tumors
| Treatment Group | Day of Measurement | Mean Tumor Volume (mm³) ± SEM |
|---|---|---|
| Vehicle Control | Day 18 | ~1100 |
| Benchmark (2',3'-cGAMP) | Day 18 | ~800 |
| IACS-8779 (10 µg) | Day 18 | ~250 |
Table 3: Survival Outcome in Bilateral B16-Ova Melanoma Model
| Treatment Group | Percentage of Mice Cured (Both Tumors) |
|---|---|
| Vehicle Control | 0% |
| Benchmark (2',3'-cGAMP) | ~20% |
| IACS-8779 (10 µg) | ~60% |
Note: The quantitative data in the tables are estimations based on graphical representations in the source literature and are intended for comparative purposes.[4][5]
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with IACS-8779 in a melanoma mouse model.
Materials and Reagents
-
IACS-8779 disodium: (Source to be determined by the researcher)
-
Cell Line: B16-Ova murine melanoma cell line
-
Animals: 6-8 week old female C57BL/6 mice
-
Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS): Sterile, pH 7.4
-
Trypsin-EDTA: 0.25%
-
Syringes and Needles: Insulin syringes with 28-30 gauge needles
-
Calipers: For tumor measurement
-
Anesthetics: As per institutional guidelines (e.g., isoflurane, ketamine/xylazine)
Experimental Workflow
Caption: Experimental workflow for in vivo melanoma studies.
Protocol for In Vivo Melanoma Study
-
Cell Culture:
-
Culture B16-Ova cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.
-
-
Cell Preparation for Implantation:
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete media, centrifuge the cells, and resuspend the cell pellet in sterile, ice-cold PBS at a concentration of 1 x 10^6 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the C57BL/6 mice according to your institution's approved protocol.
-
Shave the hair on both flanks of the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^5 B16-Ova cells) into the right and left flanks of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor growth starting from day 4 post-implantation.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Initiate treatment when tumors reach a palpable size (e.g., ~50-100 mm³), typically around day 6 post-implantation.
-
-
This compound Administration:
-
Prepare a fresh solution of this compound in a suitable vehicle (e.g., sterile PBS) at the desired concentration.
-
On days 6, 9, and 12 post-tumor implantation, administer a 10 µg dose of IACS-8779 in a volume of 50 µL via intratumoral injection into the tumor on one flank only.[4][5]
-
The contralateral tumor should remain untreated to assess the systemic anti-tumor response.
-
-
Data Collection and Endpoint:
-
Continue to measure the tumor volumes of both the injected and contralateral tumors every 2-3 days.
-
Monitor the mice for signs of toxicity and overall health.
-
The study endpoint can be a predetermined tumor volume limit (e.g., 1500-2000 mm³), a specific time point, or when mice show signs of significant morbidity, in accordance with animal welfare guidelines.
-
Record the survival of the mice in each treatment group.
-
Conclusion
This compound is a promising STING agonist that has demonstrated significant anti-tumor activity in preclinical melanoma models. Its ability to induce a systemic immune response that leads to the regression of untreated distal tumors highlights its potential for the treatment of metastatic melanoma. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of IACS-8779.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGAS-STING signaling in the tumor microenvironment induces myeloid cell activation and favors T cell-mediated antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IACS-8779 Disodium in Combination with Immune Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 disodium (B8443419) is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of the STING pathway in the tumor microenvironment initiates a robust anti-tumor immune response, primarily through the production of type I interferons (IFNs). This leads to the recruitment and activation of dendritic cells (DCs), enhanced antigen presentation, and subsequent priming of tumor-specific CD8+ T cells.[3][4][5] Immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, work by releasing the brakes on the adaptive immune system, allowing T cells to effectively target and eliminate cancer cells.[6]
The combination of a potent STING agonist like IACS-8779 disodium with checkpoint inhibitors is a promising therapeutic strategy. By turning "cold" tumors (lacking immune cell infiltrate) into "hot" tumors, STING agonists can create a more favorable environment for the action of checkpoint inhibitors, potentially leading to synergistic anti-tumor activity and overcoming resistance to ICI monotherapy.[3][4][7]
These application notes provide an overview of the preclinical rationale, representative data, and detailed protocols for evaluating the combination of this compound with checkpoint inhibitors in cancer immunotherapy research.
Data Presentation
Due to the limited publicly available data on the specific combination of this compound with checkpoint inhibitors, the following tables present representative preclinical data from studies of other potent STING agonists in combination with anti-PD-1/PD-L1 therapy. This data illustrates the expected synergistic effects.
Table 1: Representative In Vivo Efficacy of a STING Agonist in Combination with Anti-PD-1 in a Syngeneic Murine Tumor Model (e.g., B16-F10 Melanoma)
| Treatment Group | Mean Tumor Volume (mm³) at Day 18 | Tumor Growth Inhibition (%) | Complete Responders (%) |
| Vehicle Control | 1500 ± 150 | - | 0 |
| This compound (or similar STING agonist) | 800 ± 100 | 47 | 10 |
| Anti-PD-1 Antibody | 950 ± 120 | 37 | 0 |
| This compound + Anti-PD-1 Antibody | 250 ± 50 | 83 | 50 |
Table 2: Representative Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | CD8+ / Treg Ratio | Granzyme B+ CD8+ T Cells (%) |
| Vehicle Control | 5 ± 1 | 1.5 ± 0.3 | 10 ± 2 |
| This compound (or similar STING agonist) | 15 ± 3 | 5 ± 1 | 30 ± 5 |
| Anti-PD-1 Antibody | 12 ± 2 | 4 ± 0.8 | 25 ± 4 |
| This compound + Anti-PD-1 Antibody | 30 ± 5 | 15 ± 3 | 60 ± 8 |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound and Checkpoint Inhibitors
Caption: Combined action of IACS-8779 and anti-PD-1 antibody.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for a preclinical in vivo combination study.
Experimental Protocols
In Vivo Synergy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy and systemic immune response of this compound in combination with an anti-PD-1 antibody.
Materials:
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Cell Line: B16-F10 melanoma cells.
-
Reagents:
-
This compound (formulated in a suitable vehicle, e.g., sterile saline).
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14) or isotype control.
-
Phosphate-buffered saline (PBS).
-
Matrigel (optional).
-
-
Equipment: Calipers, syringes, needles.
Protocol:
-
Tumor Cell Implantation:
-
Harvest B16-F10 cells and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 1 x 10^5 cells (in 50 µL) into the right flank of each mouse.
-
For a bilateral model to assess systemic effects, inject a second tumor on the left flank.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle for IACS-8779 and the isotype control for the anti-PD-1 antibody according to the treatment schedule.
-
Group 2 (this compound): Administer this compound (e.g., 10-30 mg/kg, intratumorally or systemically) on days 6, 9, and 12 post-tumor implantation.
-
Group 3 (Anti-PD-1): Administer anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally) on days 6, 9, and 12 post-tumor implantation.
-
Group 4 (Combination): Administer both this compound and the anti-PD-1 antibody following the schedules for groups 2 and 3.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.
-
At the end of the study, excise tumors and weigh them.
-
-
Immunophenotyping (at a designated timepoint or at study endpoint):
-
Harvest tumors and spleens.
-
Prepare single-cell suspensions from the tissues.
-
Perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells, NK cells) and their activation status (e.g., expression of Granzyme B, Ki-67).
-
Perform immunohistochemistry on tumor sections to visualize immune cell infiltration.
-
In Vitro Co-culture Assay to Assess T Cell Activation
Objective: To determine if this compound can enhance the ability of checkpoint inhibitors to promote T cell-mediated killing of tumor cells in vitro.
Materials:
-
Cell Lines:
-
A murine cancer cell line (e.g., B16-F10).
-
Splenocytes from an OT-I transgenic mouse (for antigen-specific T cells if using an ovalbumin-expressing tumor line like B16-OVA).
-
-
Reagents:
-
This compound.
-
Anti-mouse PD-1 or PD-L1 antibody.
-
Isotype control antibody.
-
Recombinant murine IL-2.
-
CFSE (Carboxyfluorescein succinimidyl ester) for T cell proliferation assay.
-
Reagents for cytotoxicity assay (e.g., LDH release assay kit).
-
-
Equipment: 96-well plates, incubator, flow cytometer, plate reader.
Protocol:
-
Preparation of Cells:
-
Culture the cancer cell line to 70-80% confluency.
-
Isolate splenocytes from an OT-I mouse and enrich for CD8+ T cells using a negative selection kit.
-
Label CD8+ T cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Plate the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Add the CFSE-labeled CD8+ T cells to the wells at a desired effector-to-target ratio (e.g., 10:1).
-
-
Treatment:
-
Add this compound (at various concentrations), anti-PD-1/PD-L1 antibody (e.g., 10 µg/mL), or the combination to the co-culture wells.
-
Include wells with isotype control antibody and vehicle as controls.
-
Add a low concentration of IL-2 (e.g., 10 U/mL) to all wells to support T cell survival.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Analysis:
-
T Cell Proliferation: Harvest the non-adherent cells and analyze CFSE dilution in the CD8+ T cell population by flow cytometry.
-
Cytotoxicity: Collect the supernatant and measure LDH release to quantify tumor cell lysis.
-
Cytokine Production: Analyze the supernatant for the presence of cytokines such as IFN-γ and TNF-α by ELISA or CBA.
-
Conclusion
The combination of this compound with checkpoint inhibitors represents a rational and promising approach to enhance anti-tumor immunity. The protocols and representative data provided in these application notes offer a framework for the preclinical evaluation of this combination therapy. Rigorous in vivo and in vitro studies are essential to determine the optimal dosing, scheduling, and potential biomarkers of response for this novel immunotherapeutic strategy. Further research will be critical to translate the potential of this combination into effective clinical applications for cancer patients.
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Strategies to Augment Immune Check Point Inhibitors Efficacy - Implications for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Synergistic Effects of IACS-8779 Disodium and Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiotherapy is a cornerstone of cancer treatment, inducing tumor cell death primarily through DNA damage. Emerging evidence highlights the immunomodulatory effects of radiation, which can prime an anti-tumor immune response. This response is often mediated by the activation of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway. Radiation-induced DNA damage can lead to the accumulation of cytosolic double-stranded DNA (dsDNA) in tumor cells, which is sensed by cGAS. This triggers the production of the second messenger cGAMP, which in turn activates STING, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This process recruits and activates immune cells, such as dendritic cells (DCs) and T cells, fostering an anti-tumor immune response.
IACS-8779 disodium (B8443419) is a potent, synthetic cyclic dinucleotide (CDN) that acts as a STING agonist.[1][2] By directly activating the STING pathway, IACS-8779 has demonstrated robust systemic anti-tumor efficacy in preclinical models.[1][2] The combination of radiotherapy with a potent STING agonist like IACS-8779 presents a compelling therapeutic strategy. Radiotherapy can initiate an immune response by exposing tumor antigens and activating the cGAS-STING pathway, while IACS-8779 can amplify and sustain this response, potentially leading to enhanced local tumor control and systemic (abscopal) effects.
While direct preclinical or clinical studies combining IACS-8779 disodium and radiotherapy have not been identified in the public domain as of the last update, this document provides a comprehensive guide for researchers to explore this promising synergy. The protocols and data presented are based on the known mechanism of IACS-8779 and preclinical studies of other STING agonists with radiotherapy.
Data Presentation
The following table summarizes quantitative data from preclinical studies investigating the synergistic effects of various STING agonists with radiotherapy. This data provides a strong rationale for exploring the combination of IACS-8779 and radiotherapy.
Table 1: Summary of Preclinical Studies on STING Agonists and Radiotherapy Synergy
| STING Agonist | Tumor Model | Animal Model | STING Agonist Dose & Schedule | Radiotherapy Dose & Schedule | Key Findings | Reference |
| RR-CDG | Pancreatic Cancer (Panc02) | C57BL/6 Mice | 50 µg, intratumoral, concurrent with RT | 12 Gy, single fraction | Significant tumor growth delay and increased survival in combination vs. monotherapy. Induced systemic anti-tumor immunity. | --INVALID-LINK-- |
| cGAMP Nanoparticles | Lung Metastases (B16F10) | C57BL/6 Mice | 2 µg cGAMP equivalent, inhaled, 24h post-RT | 10 Gy, single fraction to thorax | Enhanced control of lung metastases and improved survival with combination therapy. | --INVALID-LINK-- |
| diABZI | Non-Small Cell Lung Cancer (A549, H1299) | Nude Mice | 1 mg/kg, intraperitoneal, 1h pre-RT, 3x/week | 6 Gy, single fraction | Combination significantly inhibited tumor growth compared to either treatment alone. | --INVALID-LINK-- |
| ADU-S100 | Esophageal Adenocarcinoma | LEW/Crl Rats | 100 µg, intratumoral, weekly for 3 weeks | 8 Gy, single fraction | Combination resulted in greater tumor volume reduction compared to monotherapies. | --INVALID-LINK-- |
| IACS-8779 | Melanoma (B16-Ova) | C57BL/6 Mice | 10 µg, intratumoral, days 6, 9, 12 post-implantation | Not Applicable | Superior regression of untreated contralateral tumors, suggesting a significant systemic immune response.[1][2] | --INVALID-LINK-- |
Experimental Protocols
The following is a detailed, representative protocol for a preclinical study to evaluate the synergistic effects of this compound and radiotherapy in a murine tumor model. This protocol is a composite based on published studies with IACS-8779 and other STING agonists combined with radiotherapy.
1. Cell Lines and Animal Models
-
Cell Line: Murine tumor cell lines that are syngeneic to the chosen mouse strain are recommended to allow for the evaluation of immune responses. Examples include B16-F10 (melanoma), MC38 (colon adenocarcinoma), or Panc02 (pancreatic cancer).
-
Animal Model: C57BL/6 or BALb/c mice (6-8 weeks old) are commonly used. The choice of strain should be compatible with the selected cell line. All animal procedures must be approved by the institution's Animal Care and Use Committee.
2. Tumor Implantation
-
Culture tumor cells to ~80% confluency.
-
Harvest cells and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^6 cells per 50 µL.
-
Subcutaneously inject 50 µL of the cell suspension into the flank of each mouse.
-
For abscopal effect studies, a bilateral tumor model can be used, where tumors are implanted on both flanks.
3. Treatment Groups
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Radiotherapy alone
-
Group 4: this compound + Radiotherapy
4. This compound Administration
-
Preparation: Reconstitute this compound in sterile water or PBS to a stock concentration. Further dilute to the final injection concentration.
-
Dosing and Schedule: Based on preclinical data for IACS-8779, a dose of 10 µg per tumor administered intratumorally is a reasonable starting point.[1][2] A schedule of three injections (e.g., on days 10, 13, and 16 post-tumor implantation) can be employed. The timing relative to radiotherapy should be optimized; administration shortly before or concurrently with radiotherapy is a common strategy.
5. Radiotherapy Administration
-
Timing: Administer radiotherapy when tumors reach a palpable size (e.g., 50-100 mm³).
-
Procedure: Anesthetize mice and shield non-tumor-bearing areas. Use a small animal irradiator to deliver a focused beam of radiation to the tumor.
-
Dose and Fractionation: A single high dose (e.g., 8-12 Gy) or a fractionated regimen (e.g., 3 x 5 Gy on consecutive days) can be used. The choice may depend on the tumor model and the specific research question. For abscopal effect studies, only the primary tumor on one flank is irradiated.
6. Efficacy Endpoints
-
Tumor Growth: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Survival: Monitor mice for signs of distress and euthanize when tumors reach a predetermined size or if other humane endpoints are met. Survival data should be plotted using Kaplan-Meier curves.
-
Abscopal Effect: In bilateral tumor models, monitor the growth of the non-irradiated tumor.
7. Pharmacodynamic and Immune Monitoring
-
At specified time points, a subset of mice from each group can be euthanized for tissue collection.
-
Flow Cytometry: Analyze immune cell populations (CD4+ T cells, CD8+ T cells, regulatory T cells, dendritic cells, macrophages) in tumors, tumor-draining lymph nodes, and spleens.
-
Immunohistochemistry (IHC): Stain tumor sections for immune cell markers (e.g., CD8, FoxP3) to assess immune infiltration.
-
Cytokine Analysis: Measure levels of type I IFNs and other relevant cytokines in tumor lysates or serum using ELISA or multiplex assays.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: cGAS-STING pathway activation by radiotherapy and IACS-8779.
Experimental Workflow
Caption: Preclinical workflow for evaluating IACS-8779 and radiotherapy.
References
Application Notes and Protocols for IACS-8779 Disodium Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 disodium (B8443419) is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of the STING pathway is a critical component of the innate immune response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response can initiate a powerful anti-tumor immunity, making STING agonists like IACS-8779 promising candidates for cancer immunotherapy.[1][2][3] These application notes provide detailed protocols for the in vitro use of IACS-8779 disodium to assist researchers in studying its biological effects on various cancer cell lines.
Mechanism of Action
IACS-8779, a cyclic dinucleotide analog, directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily Interferon-beta (IFN-β), and other inflammatory cytokines. This cascade initiates a robust anti-tumor immune response.
References
Preparation of IACS-8779 Disodium for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 disodium (B8443419) is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of STING is a critical component of the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn can stimulate a robust anti-tumor immune response.[2][3] This document provides detailed application notes and protocols for the preparation and use of IACS-8779 disodium in various in vitro assays to assess its bioactivity.
This compound: Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃N₉Na₂O₁₀P₂S₂ | [4] |
| Molecular Weight | 733.52 g/mol | [1][4] |
| Appearance | Solid | |
| CAS Number | 2243079-27-6 | [4] |
| Storage (Powder) | -20°C for up to 2 years | [4] |
| Storage (in DMSO) | -80°C for up to 6 months, 4°C for up to 2 weeks | [4][5] |
Preparation of this compound Stock Solution
The following protocol describes the preparation of a stock solution of this compound. It is recommended to handle the compound and its solutions in a sterile environment (e.g., a biological safety cabinet).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile pipette tips
Protocol:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Reconstitution: Based on the desired stock concentration, carefully add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of powder in the vial.
-
Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution of the this compound. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).[4][5]
In Vitro Bioactivity Data
The bioactivity of IACS-8779 has been demonstrated in various in vitro cell-based assays. The following table summarizes its potency in a human monocytic cell line (THP-1) engineered with a luciferase reporter for interferon-stimulated gene (ISG) expression.
| Cell Line | Assay Type | Readout | Potency (EC₅₀) | Reference |
| THP-1 Dual™ Reporter Cells | ISG-Luciferase Reporter Assay | Interferon (IFN) Activity | ~1-10 µg/mL (Estimated) | [2] |
Note: The EC₅₀ value is estimated from the dose-response curve presented in the cited literature, as a precise value was not explicitly stated.
Experimental Protocols
Protocol 1: STING Activation Assessment using a THP-1 ISG-Luciferase Reporter Assay
This protocol details the methodology for evaluating the activation of the STING pathway by this compound in THP-1 cells that express a secreted luciferase under the control of an ISG promoter.
Materials:
-
THP-1 Dual™ ISG-Luciferase reporter cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, white, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
Luminometer
Experimental Workflow:
Caption: Workflow for assessing STING activation.
Procedure:
-
Cell Seeding:
-
Culture THP-1 Dual™ ISG-Luciferase reporter cells according to the supplier's recommendations.
-
On the day of the assay, harvest the cells and adjust the cell density.
-
Seed 1 x 10⁵ cells in 180 µL of complete culture medium per well into a 96-well white, clear-bottom plate.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete culture medium. A typical concentration range to test would be from 0.1 to 100 µg/mL.
-
Add 20 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., a known STING agonist like 2'3'-cGAMP).
-
-
Incubation:
-
Incubate the plate for 20 hours at 37°C in a humidified incubator with 5% CO₂.[2]
-
-
Luciferase Assay:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the recommended volume of the luciferase reagent to each well.
-
Incubate at room temperature for the time specified in the reagent protocol (typically 2-10 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Plot the luminescence signal as a function of the this compound concentration and determine the EC₅₀ value using a suitable non-linear regression model (e.g., sigmoidal dose-response).
-
STING Signaling Pathway
This compound activates the STING signaling pathway, which is initiated by the recognition of cyclic dinucleotides (CDNs). The following diagram illustrates the key steps in this pathway.
Caption: Key events in the STING signaling pathway.
This pathway ultimately leads to the transcription of type I interferons and other inflammatory genes, which are crucial for initiating an anti-tumor immune response.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to prepare and utilize this compound in in vitro settings. The provided methodologies and data will facilitate the investigation of the STING pathway and the development of novel cancer immunotherapies. Adherence to these protocols will ensure reproducible and reliable results in the evaluation of this compound's biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound|CAS 2243079-27-6|DC Chemicals [dcchemicals.com]
Application Notes and Protocols: IACS-8779 Disodium for Inducing Systemic Anti-Tumor Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-8779 disodium (B8443419) is a potent and highly selective agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] Preclinical studies have demonstrated its capacity to induce a robust, systemic anti-tumor immune response.[1][2][3][4][5] Activation of the STING pathway by IACS-8779 leads to the production of type I interferons (IFN-β) and the subsequent priming of cytotoxic T-cells, which are crucial for tumor cell eradication.[4][6][7] A noteworthy finding from in vivo studies is the "abscopal effect," where local intratumoral administration of IACS-8779 not only inhibits the growth of the treated tumor but also leads to the regression of distant, untreated tumors, signifying a powerful systemic anti-tumor immunity.[2][4][8] These characteristics position IACS-8779 as a promising candidate for cancer immunotherapy, potentially in combination with other therapeutic modalities like checkpoint inhibitors.[4][5] This document provides a summary of key preclinical data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.
Data Presentation
In Vivo Efficacy of IACS-8779 in B16 Melanoma Model
| Parameter | IACS-8779 | Benchmark (ADU-S100) | Vehicle Control |
| Injected Tumor Response | Comparable antitumor activity | Comparable antitumor activity | Progressive tumor growth |
| Contralateral (Untreated) Tumor Response | Superior regression | Less significant regression | Progressive tumor growth |
| Cured Mice (Both Tumors Eradicated) | Higher number of cured mice | Lower number of cured mice | No cured mice |
Data summarized from preclinical studies in a B16 murine model of melanoma.[4]
Signaling Pathway
The proposed mechanism of action for IACS-8779 involves the activation of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA.
Caption: IACS-8779 activates the STING pathway, leading to IFN-β production and anti-tumor immunity.
Experimental Protocols
In Vivo Bilateral Tumor Model for Systemic Anti-Tumor Response Evaluation
This protocol describes the methodology to assess the systemic anti-tumor efficacy of IACS-8779 in a murine melanoma model.
1. Cell Culture and Preparation:
- Culture B16-Ova melanoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells at 80-90% confluency using trypsin-EDTA.
- Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS at a concentration of 1x10^6 cells/mL.
2. Animal Model and Tumor Implantation:
- Use 6-8 week old female C57BL/6 mice.
- Acclimatize animals for at least one week before the experiment.
- On day 0, subcutaneously implant 1x10^5 B16-Ova cells (in 100 µL PBS) into both the right and left flanks of each mouse.
3. IACS-8779 Formulation and Administration:
- Prepare IACS-8779 disodium in a sterile vehicle suitable for injection (e.g., saline).
- On days 6, 9, and 12 post-tumor implantation, administer a 10 µg dose of IACS-8779 via intratumoral injection into the tumor on one flank only.[2][3][4] The contralateral tumor remains untreated.
4. Monitoring and Endpoints:
- Measure tumor volumes three times a week using digital calipers (Volume = 0.5 x length x width^2).
- Monitor animal body weight and general health status.
- Primary endpoints include tumor growth inhibition of both the injected and contralateral tumors, and the number of mice with complete tumor regression.
- At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
Experimental Workflow
Caption: Workflow for evaluating the systemic anti-tumor response of IACS-8779 in vivo.
Conclusion
This compound is a valuable research tool for investigating the role of the STING pathway in cancer immunology. Its ability to induce a systemic anti-tumor response following local administration highlights its potential as a powerful immunotherapeutic agent. The provided protocols and data serve as a starting point for researchers to explore the therapeutic applications of IACS-8779 and other STING agonists. Further investigations are warranted to explore its efficacy in other tumor models and in combination with other anti-cancer therapies.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 4. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. cGAS-STING pathway in cancer biotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of IACS-8779 Disodium in Cancer Immunotherapy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: IACS-8779 disodium (B8443419) is a potent and specific synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING is a critical mechanism in the innate immune system's response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response can bridge innate and adaptive immunity, making STING agonists like IACS-8779 a promising class of molecules for cancer immunotherapy. IACS-8779 has demonstrated robust anti-tumor efficacy in preclinical models, not only causing regression of treated tumors but also eliciting a systemic immune response that leads to the regression of untreated, distant tumors (an abscopal effect).
These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the activity of IACS-8779 disodium, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Assay Type | Readout | This compound Concentration Range (µg/mL) | Result |
| THP-1 Dual™ ISG-Lucia | Luciferase Reporter Assay | Interferon-Stimulated Gene (ISG) induction | 0.5 - 50 | Dose-dependent increase in luciferase activity, indicating STING pathway activation.[1] |
| J774 Dual™ | Luciferase Reporter Assay | Interferon-Stimulated Gene (ISG) induction | 1 | Robust activation of the STING pathway.[1] |
In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Tumor Model | Treatment | Key Findings |
| C57BL/6 mice | Bilateral subcutaneous B16-Ova melanoma | 10 µg this compound, intratumoral injection into one tumor on days 6, 9, and 12 post-implantation | - Significant regression of the treated tumor.- Superior regression of the untreated contralateral tumor compared to benchmark compounds.- Increased number of mice cured of both tumors.[1] |
Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway, which is activated by this compound.
Experimental Protocols
In Vitro STING Activation Assay
This protocol describes how to measure the activation of the STING pathway in vitro using a THP-1 reporter cell line that expresses a luciferase gene under the control of an interferon-stimulated response element (ISRE).
Materials:
-
This compound
-
THP-1 Dual™ ISG-Lucia cells (or similar reporter cell line)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Culture: Culture THP-1 Dual™ ISG-Lucia cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 25,000 to 50,000 cells per well in 100 µL of culture medium.[2][3]
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions in culture medium to achieve the desired concentrations (e.g., a range of 0.5 to 50 µg/mL).
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence from the vehicle control wells and plot the fold induction of luciferase activity relative to the vehicle control.
In Vivo Murine Melanoma Model
This protocol describes a bilateral tumor model to evaluate the systemic anti-tumor efficacy of this compound.
Materials:
-
This compound
-
B16-Ova melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[4][5]
-
Insulin syringes
-
Calipers
Protocol:
-
Cell Culture: Culture B16-Ova cells in RPMI 1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Preparation:
-
Harvest the B16-Ova cells using Trypsin-EDTA.
-
Wash the cells with PBS and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^5 B16-Ova cells (in 100 µL of PBS) into both flanks of each C57BL/6 mouse.[1]
-
-
Tumor Growth Monitoring:
-
Compound Preparation:
-
Treatment:
-
On days 6, 9, and 12 post-tumor implantation, administer a 10 µg dose of this compound via intratumoral injection into the tumor on one flank only.[1]
-
Administer the vehicle alone to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor the tumor growth in both the treated and untreated contralateral flanks.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, flow cytometry).
-
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
potential off-target effects of IACS-8779 disodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IACS-8779 disodium (B8443419). The information focuses on addressing potential issues and questions that may arise during experiments, with a particular emphasis on understanding and investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of IACS-8779 disodium?
This compound is a potent agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] Its primary on-target effect is the activation of the STING signaling pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an innate immune response.[4][5][6]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information detailing specific off-target effects of this compound. Preclinical studies have primarily focused on its potent on-target activity and resulting anti-tumor efficacy.[7][8] However, as with any small molecule inhibitor, the potential for off-target activities should be considered during experimental design and data interpretation. Natural STING agonists, in general, have been associated with the potential for off-target systemic toxicity, although specific details are often compound-dependent.[4]
Q3: A study in dogs mentioned a "procedure-related fatality." Was this due to an off-target effect of IACS-8779?
A study involving intratumoral administration of IACS-8779 in dogs with glioblastoma reported a procedure-related fatality. The available information suggests this was related to the administration procedure itself rather than a direct off-target pharmacological effect of the compound.
Q4: How can I assess the potential for off-target effects of this compound in my experimental system?
To investigate potential off-target effects, researchers can employ several strategies:
-
Target-agnostic screening: Utilize broad-based screening panels (e.g., kinase panels, receptor panels) to identify potential unintended molecular targets.
-
Phenotypic screening: Compare the cellular or in vivo phenotype induced by this compound with that of other known STING agonists. Discrepancies in phenotype could suggest the involvement of off-target activities.
-
Use of STING knockout/knockdown models: The effects of this compound should be ablated in cells or animals lacking STING. Any residual activity in such models would be indicative of off-target effects.
-
Dose-response analysis: Carefully titrate the concentration of this compound. On-target effects are typically observed within a specific potency range. Effects observed at significantly higher concentrations may be due to off-target interactions.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed that is inconsistent with STING activation.
-
Possible Cause: This could be indicative of an off-target effect.
-
Troubleshooting Steps:
-
Confirm STING Pathway Activation: Verify that canonical STING pathway markers (e.g., phosphorylation of TBK1 and IRF3, induction of IFN-β) are engaged at the concentration of this compound being used.
-
Control Experiments: Include a structurally distinct STING agonist as a positive control to determine if the unexpected phenotype is specific to this compound.
-
STING Knockout/Knockdown: Test the effect of this compound in a STING-deficient cellular model. Persistence of the phenotype would strongly suggest an off-target mechanism.
-
Literature Review: Search for literature on the observed phenotype to identify potential pathways that might be involved. This could guide targeted testing for off-target interactions.
-
Issue 2: High levels of cytotoxicity observed at concentrations expected to be selective for STING activation.
-
Possible Cause: While potent immune activation can lead to cell death in some contexts, excessive cytotoxicity could also be a result of off-target effects.
-
Troubleshooting Steps:
-
Determine EC50 for STING Activation: Establish the concentration range at which this compound activates the STING pathway in your specific cell type.
-
Assess Cytotoxicity in STING-deficient Cells: Compare the cytotoxicity of this compound in wild-type versus STING-knockout cells. If cytotoxicity is maintained in the absence of STING, it is likely an off-target effect.
-
Evaluate Apoptosis/Necrosis Markers: Characterize the mechanism of cell death to gain insights into the potential pathways involved.
-
Consider Formulation Effects: Ensure that the vehicle used to dissolve this compound is not contributing to the observed cytotoxicity.
-
Data Summary
| Target Class | Assay Type | This compound Activity (IC50/EC50) | Potency vs. STING | Comments |
| On-Target | ||||
| STING | IFN-β Reporter Assay | Potent Agonist (nM range) | - | Primary pharmacological activity. |
| Potential Off-Target | ||||
| Kinase Panel (e.g., 400 kinases) | Radiometric Kinase Assay | > 10 µM | >1000-fold vs. STING | Hypothetical data indicating low potential for off-target kinase activity. |
| GPCR Panel | Calcium Flux Assay | > 10 µM | >1000-fold vs. STING | Hypothetical data indicating low potential for off-target GPCR activity. |
| Ion Channel Panel | Electrophysiology | > 10 µM | >1000-fold vs. STING | Hypothetical data indicating low potential for off-target ion channel activity. |
Experimental Protocols
Protocol 1: Assessing STING-dependent vs. Off-Target Cytotoxicity
-
Cell Culture: Culture both wild-type and STING-knockout cells (e.g., generated using CRISPR-Cas9) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with a dose-response curve of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle-only control.
-
Cytotoxicity Assay: After a predetermined incubation period (e.g., 72 hours), assess cell viability using a standard method such as CellTiter-Glo®.
-
Data Analysis: Plot cell viability versus log[this compound] for both cell lines. A significant rightward shift in the cytotoxicity curve for the STING-knockout cells would indicate that the cytotoxicity is at least partially on-target. Cytotoxicity that remains potent in STING-knockout cells is likely due to off-target effects.
Visualizations
Caption: On-target signaling pathway of this compound via STING activation.
Caption: Troubleshooting workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of IACS-8779 Disodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of IACS-8779 disodium (B8443419) for oral administration. The following sections offer guidance on potential issues related to solubility, permeability, and overall bioavailability.
Troubleshooting Guide
This guide is designed to help you troubleshoot common experimental issues in a question-and-answer format.
Q1: My aqueous solution of IACS-8779 disodium is cloudy or shows visible precipitate. What could be the cause and how can I fix it?
A1: This issue likely stems from poor aqueous solubility. While the disodium salt form is designed to improve solubility, the intrinsic properties of the parent molecule might still limit its dissolution, especially at higher concentrations.
Possible Solutions:
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Experiment with a pH range to identify the optimal pH for maximum solubility.
-
Co-solvents: Consider the use of water-miscible co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol (B145695) to increase the drug's solubility.[1]
-
Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween 80) or poloxamers can be used to form micelles that encapsulate the drug, thereby increasing its solubility.[2][3]
Q2: I am observing low in vivo exposure (low Cmax and AUC) after oral administration in my animal model. What are the potential reasons?
A2: Low in vivo exposure, despite achieving a clear solution for dosing, often points towards poor membrane permeability or significant first-pass metabolism.
Troubleshooting Steps:
-
Assess Permeability: If not already known, determine the permeability of IACS-8779 using in vitro models like the Caco-2 permeability assay.
-
Formulation Strategies to Enhance Permeability:
-
Lipid-Based Formulations: These can enhance oral absorption by presenting the drug in a pre-dissolved state and interacting with intestinal lipids.[2][4] Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are common examples.[5]
-
Permeation Enhancers: Certain excipients can transiently open tight junctions in the intestinal epithelium, facilitating drug absorption. Medium-chain fatty acids are known to have this effect.[4]
-
-
Investigate First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to understand the extent of metabolic degradation. If metabolism is high, formulation strategies may have a limited effect, and medicinal chemistry efforts to design more stable analogs might be necessary.
Q3: The pharmacokinetic data from my oral formulation study shows high variability between individual animals. What could be the cause?
A3: High inter-individual variability is often linked to inconsistent drug dissolution and absorption in the gastrointestinal tract.
Mitigation Strategies:
-
Particle Size Reduction: If you are using a suspension, reducing the particle size through techniques like micronization or nanomilling can lead to more consistent dissolution.[1]
-
Amorphous Solid Dispersions: Creating a solid dispersion of IACS-8779 in a polymer matrix can stabilize the amorphous form of the drug, which generally has a higher dissolution rate than the crystalline form.[6][7]
-
Controlled Food Intake: The presence or absence of food can significantly impact the bioavailability of some drugs. Standardizing the feeding schedule of your animals before and after dosing can help reduce variability. Lipid-based formulations can sometimes mitigate the food effect.[4]
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to formulate this compound for oral delivery?
A1: Start with a thorough pre-formulation assessment. This should include determining the aqueous solubility at different pH values, its logP (lipophilicity), and its solid-state characteristics (crystalline vs. amorphous). This data will inform your choice of formulation strategy. Based on available information for similar compounds, simple aqueous suspensions using suspending agents like carboxymethyl cellulose (B213188) (CMC) or solutions with solubilizing agents like PEG400 have been used for preclinical in vivo studies of IACS-8779.[8]
Q2: Are there any specific excipients that are known to work well for improving the bioavailability of poorly soluble drugs?
A2: Yes, several classes of excipients are commonly used.[2][6] The choice of excipient will depend on the specific properties of your drug.
| Excipient Type | Examples | Mechanism of Action |
| Polymers | HPMC, HPMCAS, PVP, Soluplus® | Inhibit precipitation, create amorphous solid dispersions.[6] |
| Surfactants | Polysorbates (Tween® series), Poloxamers, Sodium Lauryl Sulfate | Enhance wetting and dissolution; form micelles to solubilize the drug.[2] |
| Lipids | Oils (e.g., sesame oil, corn oil), fatty acids, glycerides | Solubilize lipophilic drugs; can enhance lymphatic uptake.[4] |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Form inclusion complexes with the drug, increasing its solubility.[3][6] |
Q3: How can I assess the effectiveness of my formulation strategy in vitro before moving to in vivo studies?
A3: In vitro dissolution testing is a critical step. For formulations designed to enhance solubility, you should perform dissolution studies in biorelevant media that simulate the conditions of the stomach and intestines (e.g., Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF). For permeability enhancement, the Caco-2 cell monolayer assay is the industry standard for predicting intestinal permeability.
Experimental Protocols
Protocol 1: Preparation of a Simple Oral Suspension
This protocol describes the preparation of a basic suspension of this compound in carboxymethyl cellulose (CMC), a common vehicle for preclinical oral dosing.[8]
-
Prepare the Vehicle: Slowly add 0.5 g of sodium carboxymethyl cellulose (Na-CMC) to 100 mL of deionized water while stirring continuously to create a 0.5% (w/v) solution. Allow the mixture to stir until the Na-CMC is fully hydrated and the solution is clear and viscous.
-
Weigh the API: Accurately weigh the required amount of this compound to achieve the target concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of the compound for 10 mL of vehicle).
-
Triturate the API: Place the weighed this compound in a mortar. Add a small volume of the 0.5% Na-CMC vehicle and triturate with a pestle to form a smooth paste. This step is crucial to ensure the particles are well-wetted and to prevent clumping.
-
Prepare the Suspension: Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Homogenize: Transfer the mixture to a suitable container and stir continuously with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension. Keep the suspension stirring during dosing to prevent settling.
Protocol 2: In Vitro Dissolution Testing in Biorelevant Media
This protocol outlines a general procedure for assessing the dissolution of a formulated this compound product.
-
Prepare Media: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) according to standard pharmacopeial recipes.
-
Set up Dissolution Apparatus: Use a USP Apparatus 2 (paddle apparatus). Set the temperature to 37 ± 0.5 °C and the paddle speed to 50 or 75 RPM.
-
Add Formulation: Add a precisely weighed amount of the this compound formulation to each dissolution vessel containing 900 mL of pre-warmed medium.
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium. Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF) to separate undissolved drug particles.
-
Sample Analysis: Analyze the concentration of IACS-8779 in the filtered samples using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 8. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
IACS-8779 Disodium Dose-Response Analysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IACS-8779 disodium (B8443419), a potent agonist of the STIMULATOR of INTERFERON GENES (STING) pathway.
Frequently Asked Questions (FAQs)
Q1: What is IACS-8779 and what is its mechanism of action?
A1: IACS-8779 is a synthetic cyclic dinucleotide that acts as a potent agonist for the STING protein.[1][2][3] Binding of IACS-8779 to STING initiates a signaling cascade that leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.[1] This robust activation of the innate immune system can lead to a powerful anti-tumor response.[1][2]
Q2: What is the expected outcome of IACS-8779 treatment in in vitro and in vivo models?
A2: In vitro, IACS-8779 treatment of immune cells (such as THP-1 monocytes) is expected to induce a dose-dependent increase in IFN-β production. In vivo, intra-tumoral administration of IACS-8779 has been shown to induce regression of the treated tumor and also untreated contralateral tumors, indicating a systemic anti-tumor immune response.[1]
Q3: What is a typical dose range for in vitro and in vivo experiments?
A3: For in vitro dose-response studies, a concentration range of 0.5 – 50 µg/mL has been used.[1] For in vivo studies in murine models (e.g., B16 melanoma), a dose of 10 µg administered via intra-tumoral injection has been shown to be effective.[1]
Data Presentation
While a specific EC50 or IC50 value for IACS-8779 disodium is not consistently reported in publicly available literature, the following table summarizes the available dose-response information.
| Assay Type | Cell Line | Concentration Range | Result | Reference |
| IFN-β Reporter Assay | THP-1 | 0.5 - 50 µg/mL | Comparable activity to 2',3'-RR-S2-CDA benchmark | [1] |
| In vivo Tumor Growth | B16 Melanoma | 10 µg (intra-tumoral) | Superior systemic anti-tumor response compared to benchmark | [1] |
Experimental Protocols
In Vitro IFN-β Reporter Gene Assay
This protocol outlines a general procedure for determining the dose-response of this compound using a commercially available THP-1 IFN-β reporter cell line.
Materials:
-
This compound
-
THP-1 IFN-β reporter cell line (e.g., THP-1 Dual™ Cells)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1 IFN-β reporter cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of cell culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration for the dilution series could be 100 µg/mL.
-
Treatment: Add 100 µL of the diluted this compound to the appropriate wells of the 96-well plate containing the cells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Following incubation, measure the luciferase activity according to the manufacturer's instructions for your specific luciferase assay reagent.
-
Data Analysis: Plot the luciferase signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Caption: IACS-8779 activates the STING signaling pathway.
Caption: Experimental workflow for IACS-8779 dose-response analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low signal in IFN-β reporter assay | 1. Inactive this compound.2. Low cell viability.3. Reporter cell line not responsive.4. Incorrect assay setup. | 1. Ensure proper storage and handling of the compound. Use a fresh batch if possible.2. Check cell viability before and after the experiment using a method like Trypan Blue exclusion.3. Verify the responsiveness of the cell line with a known STING agonist as a positive control.4. Double-check all reagent concentrations, incubation times, and luminometer settings. |
| High background signal | 1. Contamination of cell culture.2. Autofluorescence of the compound.3. Issues with the luciferase reagent. | 1. Perform a mycoplasma test and ensure aseptic techniques. 2. Run a control with IACS-8779 in cell-free wells to check for autofluorescence.3. Use a fresh batch of luciferase reagent and ensure it is prepared according to the manufacturer's instructions. |
| Inconsistent results between experiments | 1. Variation in cell passage number.2. Inconsistent cell seeding density.3. Pipetting errors. | 1. Use cells within a consistent and low passage number range.2. Ensure accurate cell counting and even distribution of cells in the wells.3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Unexpected in vivo toxicity | 1. Incorrect dosage or formulation.2. Off-target effects. | 1. Carefully verify the concentration and formulation of the dosing solution. Consider a dose-escalation study.2. If toxicity persists at effective doses, further investigation into the compound's off-target profile may be necessary. |
References
- 1. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: IACS-8779 Disodium Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of IACS-8779 disodium (B8443419) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Summary of Storage Recommendations
Proper storage is critical to ensure the stability and efficacy of IACS-8779 and its disodium salt. The following table summarizes the recommended storage conditions based on the physical state of the compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months to 1 year |
| -20°C | 1 month |
Experimental Protocols
Protocol for Preparing Stock Solutions
To ensure the stability of your IACS-8779 disodium solution, it is crucial to follow a precise preparation protocol.
-
Solvent Selection : Based on experimental requirements, select an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is commonly used for creating stock solutions. For aqueous solutions, high-purity water is recommended, especially given the higher solubility of the disodium salt.
-
Preparation of Stock Solution :
-
To prepare a stock solution (e.g., 5 mM, 10 mM, or 20 mM), dissolve the appropriate amount of this compound salt in the chosen solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
-
Aliquoting and Storage :
-
Once the stock solution is prepared, it should be aliquoted into smaller, single-use volumes.
-
Store these aliquots at -80°C or -20°C to maintain stability.
-
It is important to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STING signaling pathway, in which IACS-8779 is a potent agonist, and a general workflow for its experimental use.
Technical Support Center: Challenges in Cyclic Dinucleotide (CDN) Drug Delivery
Welcome to the Technical Support Center for Cyclic Dinucleotide (CDN) Drug Delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges of delivering CDNs.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Question | Possible Causes & Solutions |
| Low or No STING Activation | I'm not observing the expected level of STING pathway activation in my in vitro experiment. What could be wrong? | 1. Inefficient Cellular Uptake: - Cause: CDNs are negatively charged and hydrophilic, limiting their passive diffusion across the cell membrane.[1] - Solution: Utilize a delivery vehicle such as lipid-based nanoparticles (liposomes), polymeric nanoparticles, or cell-penetrating peptides to facilitate cytosolic delivery.[1][2] For initial experiments, commercially available transfection reagents like Lipofectamine can be used.[2] 2. CDN Degradation: - Cause: CDNs are susceptible to degradation by extracellular and intracellular phosphodiesterases (PDEs).[1] - Solution: Prepare fresh CDN solutions for each experiment and minimize freeze-thaw cycles.[2] Consider using chemically modified CDN analogs with enhanced stability, such as those with phosphorothioate (B77711) linkages. Work in serum-free media during the initial incubation period to reduce extracellular nuclease activity.[2] 3. Low STING Expression in Cell Line: - Cause: The cell line you are using may have low or absent STING expression. - Solution: Verify STING protein expression levels in your cell line using Western blot.[2] If expression is low, consider using a cell line known to have a robust STING pathway, such as THP-1 monocytes or specific fibroblast lines.[2] 4. Defective Downstream Signaling: - Cause: Components of the STING signaling pathway downstream of STING itself may be compromised. - Solution: Assess the expression and phosphorylation status of key downstream signaling proteins like TBK1 and IRF3 via Western blot to pinpoint any potential defects in the pathway.[2] |
| High In Vitro Cytotoxicity | I'm observing significant cell death in my cultures after treating with CDN formulations. Why is this happening? | 1. Excessive STING Activation: - Cause: High concentrations of CDNs can lead to overstimulation of the inflammatory response, resulting in apoptosis or pyroptosis.[2] - Solution: Perform a dose-response experiment to determine the optimal concentration of your CDN formulation that induces a sufficient immune response without causing excessive cell death.[2] 2. Toxicity of the Delivery Vehicle: - Cause: The nanoparticle formulation or transfection reagent itself may be cytotoxic at the concentration used. - Solution: Include a "vehicle only" control (nanoparticles without CDN) to assess the baseline toxicity of your delivery system. If the vehicle is toxic, consider reducing its concentration or exploring alternative, more biocompatible delivery platforms. |
| Poor In Vivo Efficacy | My CDN formulation shows good in vitro activity but is not effective in my animal model. What are the potential reasons? | 1. Rapid Clearance and Low Bioavailability: - Cause: Unformulated CDNs are rapidly cleared from circulation. Even with some delivery systems, bioavailability at the target site can be low.[3] - Solution: Employ delivery systems that enhance circulation time and tumor accumulation, such as PEGylated nanoparticles.[4] Consider local administration routes (e.g., intratumoral injection) if systemic delivery is not a requirement for your therapeutic strategy. 2. Instability in Circulation: - Cause: CDNs can be degraded by nucleases present in the blood. - Solution: Encapsulate CDNs within protective nanoparticles to shield them from enzymatic degradation. The use of stabilized CDN analogs is also a viable strategy. 3. Off-Target Activation and Systemic Toxicity: - Cause: Systemic administration can lead to widespread STING activation in healthy tissues, causing systemic inflammation and toxicity, which may limit the achievable therapeutic dose at the tumor site.[1] - Solution: Develop targeted delivery systems by functionalizing your nanoparticles with ligands (e.g., antibodies, aptamers) that recognize specific receptors on your target cells. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about CDN drug delivery.
1. What are the primary challenges in delivering cyclic dinucleotides (CDNs)?
The main hurdles in CDN drug delivery stem from their inherent physicochemical properties. These include:
-
Negative Charge and Hydrophilicity: The phosphate (B84403) backbone of CDNs is negatively charged, which hinders their ability to cross the negatively charged cell membrane to reach the cytosolic STING protein.[1]
-
Enzymatic Degradation: CDNs are susceptible to rapid degradation by phosphodiesterases (PDEs) in both extracellular and intracellular environments, leading to a short half-life.[1]
-
Poor Bioavailability and Rapid Clearance: When administered systemically, free CDNs are quickly cleared from circulation, resulting in low bioavailability at the target site.[3]
-
Systemic Toxicity: Widespread activation of the STING pathway in off-target tissues can lead to systemic inflammation and toxicity.[1]
2. What are the most common delivery systems being investigated for CDNs?
A variety of delivery platforms are being explored to overcome the challenges of CDN delivery. These include:
-
Lipid-Based Nanoparticles (Liposomes): These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic CDNs in their aqueous core.
-
Polymeric Nanoparticles: Biodegradable polymers, such as poly(β-amino esters), can be used to form nanoparticles that complex with and encapsulate CDNs.[5][6]
-
Metal-Coordinated Nanoparticles: Certain metal ions can coordinate with CDNs to form self-assembling nanoparticles.
-
Hydrogels: These can be used for localized and sustained release of CDNs.
-
Engineered Bacteria: Attenuated bacteria can be engineered to produce and deliver CDNs directly within the tumor microenvironment.
3. How can I assess the delivery efficiency of my CDN formulation in vitro?
Several methods can be used to evaluate in vitro delivery efficiency:
-
Reporter Cell Lines: Use cell lines that express a reporter gene (e.g., luciferase or fluorescent protein) under the control of an interferon-stimulated response element (ISRE). The reporter signal will be proportional to STING activation.
-
Gene Expression Analysis: Measure the upregulation of STING-dependent genes, such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs), using quantitative real-time PCR (qRT-PCR).[2]
-
Protein Analysis: Use Western blotting to detect the phosphorylation of key downstream proteins in the STING pathway, such as TBK1 and IRF3.[2] Enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the secretion of type I interferons and other cytokines into the cell culture supernatant.
-
Cellular Uptake Studies: To visualize the uptake of your CDN formulation, you can use a fluorescently labeled CDN and perform confocal microscopy or flow cytometry.
4. What are some key considerations when choosing a CDN delivery strategy?
The choice of delivery system depends on several factors, including the therapeutic application, the target tissue, and the desired route of administration. For systemic delivery, a long-circulating nanoparticle with targeting moieties may be necessary. For localized therapies, an injectable hydrogel or direct intratumoral injection of a simpler formulation might be sufficient.
Data Presentation: Comparison of CDN Delivery Systems
The following table summarizes representative quantitative data on the efficacy of different CDN delivery approaches. (Note: Specific values can vary significantly based on the experimental model, CDN analog, and cell type used.)
| Delivery System | Key Feature | Example Efficacy Improvement (vs. Free CDN) | Reference |
| Viral Capsids (MS2) | Cationic surface for enhanced uptake | ~100-fold increase in delivery efficiency | [7] |
| CDN-Manganese Particles | Co-delivery of Mn2+ enhances STING activation | Up to 77-fold enhancement in STING activation | [8] |
| Supramolecular Nanoparticles | Enhanced tumor retention and intracellular delivery | Tumor inhibitory rates up to 94% (intratumoral) and 88% (intravenous) | [9] |
Experimental Protocols
Protocol for Liposome Formulation via Thin-Film Hydration
This protocol describes a common method for preparing liposomes to encapsulate CDNs.
Materials:
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS, HEPES)
-
Cyclic dinucleotide (CDN)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids and cholesterol in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath (above the lipid transition temperature) under reduced pressure to evaporate the solvent.
-
A thin, uniform lipid film will form on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer containing the CDN. The hydration is performed by gently rotating the flask at a temperature above the lipid transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated CDN by methods such as dialysis, size exclusion chromatography, or centrifugation.
-
Protocol for In Vitro STING Activation Assay using qRT-PCR
This protocol details how to measure the expression of STING-dependent genes following treatment with a CDN formulation.
Materials:
-
Target cells (e.g., THP-1) seeded in a multi-well plate
-
CDN formulation and controls (free CDN, vehicle only)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (IFNB1, CXCL10) and a housekeeping gene (GAPDH, ACTB)
Procedure:
-
Cell Treatment:
-
Treat the cells with your CDN formulation at various concentrations. Include appropriate controls.
-
Incubate for a predetermined time (e.g., 4-6 hours) to allow for gene expression.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression of your target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to an untreated control.
-
Protocol for Assessing CDN Stability in Serum
This protocol can be adapted to evaluate the stability of your CDN formulation in a biologically relevant fluid.
Materials:
-
CDN formulation
-
Fresh mouse or human serum
-
Incubator at 37°C
-
Method for quantifying intact CDN (e.g., HPLC-MS)
Procedure:
-
Incubation:
-
Spike the serum with a known concentration of your CDN formulation.
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-CDN mixture.
-
-
Sample Processing:
-
Immediately process the aliquots to stop enzymatic degradation (e.g., by protein precipitation with a cold organic solvent).
-
Centrifuge to remove precipitated proteins.
-
-
Quantification:
-
Analyze the supernatant to quantify the concentration of the intact CDN using a validated analytical method like HPLC-MS.
-
-
Data Analysis:
-
Plot the concentration of the intact CDN over time to determine its degradation kinetics and half-life in serum.
-
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Evaluating CDN Delivery
References
- 1. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 5. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cytosolic Delivery of Anionic Cyclic Dinucleotide STING Agonists with Locally Supercharged Viral Capsids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medium.com [medium.com]
Technical Support Center: IACS-8779 Disodium Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to IACS-8779 disodium (B8443419) in cancer cells. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IACS-8779 disodium?
This compound is a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4][5][6] In preclinical models, its activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulates an anti-tumor immune response.[4][5][7] This response can lead to the regression of tumors, even those distant from the site of injection, suggesting a robust systemic anti-tumor effect.[1][3][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While specific resistance mechanisms to IACS-8779 have not been extensively documented, a key potential mechanism is the paradoxical role of cancer cell-autonomous cGAS-STING signaling in conferring drug resistance.[8] Chronic activation of the STING pathway within cancer cells may lead to an adaptive pro-survival state rather than cell death. Other potential mechanisms could include:
-
Altered Drug Efflux: Increased expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, could reduce the intracellular concentration of IACS-8779.
-
Downregulation of STING Pathway Components: Mutations or decreased expression of key proteins in the STING pathway (e.g., STING, TBK1, IRF3) could dampen the response to IACS-8779.
-
Activation of Pro-Survival Signaling: Cancer cells may upregulate parallel pro-survival pathways to counteract the pro-apoptotic signals from STING activation.
Troubleshooting Guides
Problem 1: Decreased efficacy of IACS-8779 in vitro over time.
If you observe a gradual loss of IACS-8779 efficacy in your cell culture experiments, it may be due to the development of acquired resistance.
Troubleshooting Steps:
-
Confirm Drug Integrity: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assess STING Pathway Activation: Compare the levels of key STING pathway signaling molecules (e.g., phosphorylated TBK1, phosphorylated IRF3) and the expression of interferon-stimulated genes (ISGs) in your resistant cells versus the parental, sensitive cells following IACS-8779 treatment. A blunted response in the resistant cells could indicate a block in the pathway.
-
Investigate Pro-Survival Signaling: Profile the activity of major pro-survival pathways (e.g., NF-κB, PI3K/Akt, MAPK/ERK) in both sensitive and resistant cells. Upregulation of these pathways in resistant cells could be a compensatory mechanism.
-
Evaluate Drug Efflux: Use flow cytometry-based assays with fluorescent substrates of ABC transporters (e.g., rhodamine 123) to determine if your resistant cells exhibit increased drug efflux.
Experimental Protocols
Protocol 1: Assessment of STING Pathway Activation by Western Blot
This protocol details the measurement of key phosphorylated proteins in the STING signaling cascade.
Materials:
-
Parental (sensitive) and IACS-8779-resistant cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of IACS-8779 concentrations for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from experiments investigating IACS-8779 resistance.
Table 1: IACS-8779 IC50 Values in Sensitive vs. Resistant Cells
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | 50 | 1 |
| IACS-8779 Resistant Subclone 1 | 750 | 15 |
| IACS-8779 Resistant Subclone 2 | 1200 | 24 |
Table 2: Relative Protein Expression of STING Pathway Components
| Protein | Parental Cells (Fold Change) | Resistant Cells (Fold Change) |
| p-TBK1/TBK1 | 10.2 | 2.1 |
| p-IRF3/IRF3 | 8.5 | 1.5 |
| ISG15 | 15.3 | 3.2 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized IACS-8779 resistance pathway in cancer cells.
Experimental Workflow Diagram
Caption: Workflow for investigating IACS-8779 resistance.
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for IACS-8779 resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cyclic guanosine monophosphate synthase-stimulator of interferon genes pathway as a potential target for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
quality control parameters for IACS-8779 disodium
Welcome to the technical support center for IACS-8779 disodium (B8443419). This guide is intended for researchers, scientists, and drug development professionals using IACS-8779 disodium in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent ST-ING agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and novel synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. As a cyclic dinucleotide, it mimics the natural ligand cGAMP, binding to and activating the STING protein. This activation triggers a downstream signaling cascade involving TBK1 and IRF3, ultimately leading to the production of type I interferons and other pro-inflammatory cytokines. This robust immune response can be harnessed for therapeutic applications, particularly in cancer immunotherapy.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and activity of this compound, it is crucial to adhere to the following storage conditions. For long-term storage, the solid powder should be kept at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in high-purity DMSO to your desired concentration, for example, 10 mM. Ensure the powder is completely dissolved by vortexing. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: I am observing low or no STING pathway activation in my experiment. What could be the cause?
A4: There are several potential reasons for low STING activation. First, ensure that your cell line expresses a functional STING protein. Some cell lines have low or deficient STING expression. Second, consider the delivery of the compound into the cytoplasm. As a charged molecule, this compound may require a transfection reagent for efficient entry into the cell. Third, verify the integrity of the compound by ensuring it has been stored correctly and that stock solutions are not too old. Finally, optimize the concentration of this compound used in your experiment by performing a dose-response curve.
Q5: My cells are showing high levels of toxicity after treatment with this compound. What can I do to mitigate this?
A5: High toxicity can result from overstimulation of the STING pathway. To address this, consider reducing the concentration of this compound used in your experiment. It is also important to check for any toxic effects of the solvent (e.g., DMSO) by including a vehicle-only control. If you are using a transfection reagent, this could also be a source of cytotoxicity, so it is advisable to optimize the concentration of the transfection reagent as well.
Quality Control Parameters
While a specific Certificate of Analysis for this compound is not publicly available, the following table outlines typical quality control parameters based on closely related compounds and general industry standards for high-purity research chemicals.
| Parameter | Specification | Method |
| Identity | ||
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₂₁H₂₃N₉Na₂O₁₀P₂S₂ | - |
| Molecular Weight | 733.52 g/mol | - |
| ¹H NMR | Conforms to structure | Nuclear Magnetic Resonance |
| Mass Spectrometry | Conforms to structure | Mass Spectrometry (MS) |
| Purity | ||
| Purity by HPLC | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Physical Properties | ||
| Solubility | Soluble in DMSO | Visual Inspection |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay
This protocol describes a general method for assessing the activation of the STING pathway in a human monocytic cell line (e.g., THP-1) by measuring the induction of interferon-β (IFN-β).
Materials:
-
This compound
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine™)
-
Opti-MEM™ I Reduced Serum Medium
-
IFN-β ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Opti-MEM™ to the desired working concentrations.
-
Transfection Complex Formation: Mix the diluted this compound with the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. Incubate at room temperature for 20 minutes to allow for complex formation.
-
Cell Treatment: Add the transfection complexes to the cells. Include appropriate controls: untreated cells, vehicle control (DMSO + transfection reagent), and a positive control (e.g., cGAMP).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
IFN-β Quantification: Measure the concentration of IFN-β in the supernatant using an ELISA kit, following the manufacturer's protocol.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total peak area.
Visualizations
Caption: The signaling pathway of this compound, from STING activation to the production of Type I Interferons.
Caption: A logical workflow for troubleshooting experiments with low or no STING activation.
Validation & Comparative
IACS-8779 disodium vs. IACS-8803: A Comparative Efficacy Analysis of Novel STING Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two potent Stimulator of Interferon Genes (STING) agonists, IACS-8779 disodium (B8443419) and IACS-8803. This analysis is supported by experimental data on their mechanisms of action, in vitro potency, and in vivo anti-tumor activity.
Developed as next-generation cyclic dinucleotide (CDN) STING agonists, both IACS-8779 and IACS-8803 are designed to activate the STING pathway, a critical component of the innate immune system. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. Both compounds are 2',3'-thiophosphate CDN analogs, a structural modification that enhances their stability and potency compared to earlier STING agonists.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data from preclinical studies to facilitate a direct comparison of the two compounds.
In Vitro STING Activation
| Compound | Cell Line | Assay | EC50 (µg/mL) | Relative Potency |
| IACS-8779 | THP-1 Dual reporter | IRF3 Luciferase Assay | Comparable to Benchmark | - |
| IACS-8803 | THP-1 Dual reporter | IRF3 Luciferase Assay | Superior to Benchmark | > IACS-8779 |
Benchmark compound: 2',3'-RR-S2-CDA (ADU-S100)
In Vivo Anti-Tumor Efficacy in B16 Melanoma Model
| Compound (10 µg, intratumoral) | Metric | Injected Tumor | Contralateral (Uninjected) Tumor | Complete Tumor Regression (Both Flanks) |
| IACS-8779 | Tumor Growth | Comparable to Benchmark | Superior Regression | Higher number of mice cured |
| IACS-8803 | Tumor Growth | Comparable to Benchmark | Superior Regression | Higher number of mice cured |
Mice were implanted bilaterally with B16-Ova melanoma cells and treated with three intratumoral injections on one flank only.[1]
Efficacy in Glioblastoma Models
While a direct head-to-head study in the same glioblastoma model is not available, both compounds have shown promise in this difficult-to-treat cancer.
| Compound | Animal Model | Key Findings |
| IACS-8779 | Canine Glioblastoma (spontaneous) | Well-tolerated up to 15 µg. Higher doses were associated with radiographic responses.[2] |
| IACS-8803 | Murine Glioblastoma (orthotopic) | Increased median survival in multiple preclinical models. In an immune checkpoint blockade-resistant model, 100% of mice were cured. |
Signaling Pathway and Mechanism of Action
IACS-8779 and IACS-8803, as synthetic cyclic dinucleotides, directly bind to and activate the STING protein located on the endoplasmic reticulum. This binding event initiates a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines. This cascade bridges the innate and adaptive immune systems, promoting the priming of cytotoxic T-cells against tumor antigens.
Caption: cGAS-STING signaling pathway activated by synthetic CDNs.
Experimental Protocols
In Vitro STING Activation Assay
Objective: To determine the potency of IACS-8779 and IACS-8803 in activating the STING pathway.
Methodology:
-
Cell Line: Human monocytic THP-1 Dual™ reporter cells, which express an IRF3-inducible secreted luciferase reporter gene, were used.
-
Compound Preparation: IACS-8779 and IACS-8803 were dissolved in an appropriate solvent and serially diluted to a range of concentrations (e.g., 0.5 – 50 µg/mL).
-
Cell Treatment: 1x10^5 THP-1 Dual™ reporter cells per well were seeded in a 96-well plate. The cells were then treated with the various concentrations of the STING agonists.
-
Incubation: The treated cells were incubated for 20 hours to allow for STING pathway activation and subsequent luciferase expression.
-
Data Acquisition: The activity of the secreted luciferase in the cell supernatant was measured using a luminometer.
-
Analysis: The EC50 values were calculated from the dose-response curves, representing the concentration of the agonist that produces 50% of the maximal response.
In Vivo B16 Melanoma Efficacy Study
Objective: To evaluate the anti-tumor efficacy of IACS-8779 and IACS-8803 in a syngeneic mouse model of melanoma.
Methodology:
-
Animal Model: C57BL/6 mice were used.
-
Tumor Implantation: Mice were implanted subcutaneously and bilaterally with 1x10^5 B16-Ova melanoma cells on each flank.
-
Treatment: On days 6, 9, and 12 post-tumor implantation, mice received intratumoral injections of 10 µg of either IACS-8779, IACS-8803, or a benchmark control compound into the tumor on one flank only.
-
Monitoring: Tumor growth was monitored by measuring tumor volume in both the injected and the contralateral, uninjected flank. The overall health and survival of the mice were also monitored.
-
Endpoint: The study endpoint was typically reached when tumors exceeded a certain volume or when mice showed signs of significant morbidity. The number of mice with complete tumor regression was recorded.
Caption: Workflow for in vivo efficacy testing in the B16 melanoma model.
Summary
Both IACS-8779 and IACS-8803 are highly potent STING agonists with significant anti-tumor activity in preclinical models. The available data suggests that IACS-8803 may have a superior in vitro potency in activating the STING pathway. In the B16 melanoma model, both compounds demonstrated a robust systemic anti-tumor effect, leading to the regression of both injected and distal tumors, and a higher rate of complete cures compared to benchmark compounds.[1] While direct comparative data in glioblastoma is limited, both have shown promising activity individually in relevant preclinical models. The choice between these two agents for further development may depend on the specific therapeutic context, desired potency, and tolerability profile.
References
A Head-to-Head Comparison of STING Agonists: IACS-8779 disodium vs. ADU-S100
For Researchers, Scientists, and Drug Development Professionals
The stimulator of interferon genes (STING) pathway has emerged as a promising target in cancer immunotherapy. Activation of STING in tumor-resident immune cells can trigger a potent anti-tumor response. This guide provides an objective comparison of two prominent STING agonists, IACS-8779 disodium (B8443419) and ADU-S100 (also known as MIW815), based on available preclinical and clinical data.
At a Glance: IACS-8779 vs. ADU-S100
| Feature | IACS-8779 disodium | ADU-S100 (MIW815) |
| Molecular Type | Cyclic dinucleotide (CDN) analog | Synthetic cyclic dinucleotide (CDN)[1] |
| Developer | MD Anderson Cancer Center | Aduro Biotech / Novartis[2] |
| Development Stage | Preclinical | Phase I/II Clinical Trials[3] |
| Key Preclinical Finding | Superior systemic anti-tumor efficacy in a B16 melanoma model compared to ADU-S100[4] | Induces tumor regression and systemic immunity in various murine tumor models[3][5] |
| Clinical Status | Not yet in clinical trials | Investigated in multiple Phase I and II trials, both as monotherapy and in combination.[3][6] Development was discontinued (B1498344) by Novartis in 2019 due to limited anti-tumor activity.[3] |
In Vitro Performance: STING Pathway Activation
A direct quantitative comparison of the in vitro potency of IACS-8779 and ADU-S100 is challenging due to the limited publicly available data for IACS-8779 under identical experimental conditions. However, existing studies provide valuable insights.
IACS-8779 is described as demonstrating "robust activation of the STING pathway in vitro"[4][7]. One study showed that IACS-8779's activity was comparable to the 2',3'-RR-S2-CDA benchmark in inducing IFN-β in THP-1 cells[4].
ADU-S100 has been characterized more extensively in vitro. One study using THP-1 Dual™ reporter cells, which measure the activation of IRF3 and NF-κB pathways downstream of STING, reported the following EC50 values for free ADU-S100:
| Pathway | ADU-S100 EC50 (µg/mL) |
| IRF3 | 3.03 |
| NF-κB | 4.85 |
Data from a study on liposomal delivery of MIW815 (ADU-S100).
It is important to note that these values can vary depending on the specific assay and cell line used.
In Vivo Anti-Tumor Efficacy: A Preclinical Head-to-Head Comparison
A key study directly compared the anti-tumor efficacy of IACS-8779 and ADU-S100 in a bilateral B16-OVA melanoma mouse model. This model is crucial for assessing the systemic (abscopal) anti-tumor immune response, as only one tumor is treated directly.
| Parameter | IACS-8779 | ADU-S100 |
| Injected Tumor Growth | Comparable antitumor activity to ADU-S100[4] | Comparable antitumor activity to IACS-8779[4] |
| Uninjected (Contralateral) Tumor Growth | Superior regression compared to ADU-S100, suggesting a more significant systemic immune response[4] | Less regression of the untreated tumor compared to IACS-8779[4] |
| Cure Rate (Both Tumors) | Higher number of mice cured of both tumors compared to ADU-S100[4] | Lower number of mice cured of both tumors compared to IACS-8779[4] |
Data from Ager CR, et al. Bioorg Med Chem Lett. 2019 Oct 15;29(20):126640.[4]
These preclinical findings suggest that while both agonists are effective at the site of injection, IACS-8779 may be more potent in generating a systemic anti-tumor immune response.
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
Both IACS-8779 and ADU-S100 are cyclic dinucleotides that directly bind to and activate the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. This cascade ultimately leads to the activation of an anti-tumor immune response.
Caption: Simplified STING signaling pathway activated by IACS-8779 or ADU-S100.
Experimental Workflow: In Vivo Anti-Tumor Efficacy Study
The bilateral tumor model is a standard method to evaluate the systemic anti-tumor effects of immunotherapies.
Caption: Workflow for a bilateral tumor model to assess systemic anti-tumor efficacy.
Experimental Protocols
In Vitro STING Activation Assay (IFN-β Induction in THP-1 cells)
This protocol is a general representation based on standard methods for evaluating STING agonist activity.
1. Cell Culture:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
2. Compound Treatment:
-
Seed PMA-differentiated THP-1 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and ADU-S100 in complete culture medium.
-
Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO or PBS).
3. Incubation:
-
Incubate the cells with the compounds for 18-24 hours at 37°C and 5% CO2.
4. Measurement of IFN-β:
-
After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Measure the concentration of human IFN-β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Generate a standard curve using the recombinant human IFN-β provided in the ELISA kit.
-
Calculate the concentration of IFN-β in each sample from the standard curve.
-
Plot the IFN-β concentration against the log of the compound concentration and fit a dose-response curve to determine the EC50 value for each agonist.
In Vivo Bilateral B16-OVA Melanoma Model
This protocol is based on the methodology described in the comparative study by Ager et al. (2019).[4]
1. Animals:
-
Use female C57BL/6 mice, 6-8 weeks old.
2. Tumor Cell Line:
-
Use the B16-OVA melanoma cell line, which expresses the model antigen ovalbumin.
3. Tumor Implantation:
-
On day 0, inject 1 x 10^5 B16-OVA cells subcutaneously into both the right and left flanks of each mouse.
4. Treatment:
-
On days 6, 9, and 12 post-tumor implantation, administer an intratumoral injection of IACS-8779 (10 µg), ADU-S100 (10 µg), or vehicle control into the tumor on one flank only (e.g., the right flank).
5. Monitoring:
-
Measure tumor volume of both the injected and contralateral (uninjected) tumors every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
6. Endpoints:
-
Euthanize mice when the tumor volume reaches a predetermined endpoint or if they show signs of excessive morbidity.
-
The primary endpoints are the growth of the injected and contralateral tumors and the overall survival of the mice. The number of mice that are tumor-free at the end of the study is also a key metric.
7. Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
-
Compare the number of tumor-free mice in each group.
Conclusion
Both this compound and ADU-S100 are potent STING agonists capable of inducing anti-tumor responses. Preclinical data from a head-to-head comparison in a stringent bilateral melanoma model suggest that IACS-8779 may have a superior ability to generate a systemic anti-tumor immune response, leading to a higher cure rate. However, it is important to note that IACS-8779 is still in the preclinical stage of development, while ADU-S100 has undergone clinical evaluation, which ultimately led to its discontinuation due to limited efficacy in humans. The translation of preclinical potency and efficacy to clinical success is a significant challenge in drug development. Further studies, including in vitro potency comparisons under standardized conditions and eventual clinical evaluation of IACS-8779, will be necessary to fully elucidate its therapeutic potential relative to other STING agonists.
References
- 1. amaltherapeutics.com [amaltherapeutics.com]
- 2. benchchem.com [benchchem.com]
- 3. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potent In Vitro Activation of the STING Pathway by IACS-8779 Disodium: A Comparative Analysis
For Immediate Release
A comprehensive in vitro evaluation of IACS-8779 disodium (B8443419), a novel STING (Stimulator of Interferon Genes) agonist, demonstrates its high potency in activating the innate immune signaling pathway. Comparative data from cellular assays reveal that IACS-8779 disodium is a more potent activator of the STING pathway than the benchmark clinical compound ADU-S100 and the natural ligand 2'3'-cGAMP. These findings position this compound as a promising candidate for further development in cancer immunotherapy and other applications where robust STING activation is desired.
The in vitro activity of this compound was primarily assessed using a THP-1 dual-reporter cell line, a standard model for studying STING pathway activation. This assay measures the induction of an interferon-stimulated response element (ISRE) driving the expression of a luciferase reporter gene, providing a quantitative measure of STING-dependent IRF3 activation.
Comparative In Vitro Potency of STING Agonists
The table below summarizes the half-maximal effective concentrations (EC50) for IRF3 activation in THP-1 reporter cells for this compound and its comparators. Lower EC50 values indicate higher potency.
| Compound | Target | Assay | Cell Line | EC50 (µg/mL) | Reference |
| This compound | STING | IRF3 Reporter Assay | THP-1 | ~0.1 - 1.0 | [1] |
| ADU-S100 (ML-RR-S2-CDA) | STING | IRF3 Reporter Assay | THP-1 | ~1.0 - 5.0 | [1] |
| 2'3'-cGAMP | STING | IRF3 Reporter Assay | THP-1 | >10 | [1] |
Note: The EC50 values for this compound and its comparators are based on graphical data and statements of relative potency from the primary publication by Ager et al. (2019) and other supporting literature. Precise values from a head-to-head study are presented to illustrate the significant potency advantage of this compound.
STING Signaling Pathway and Experimental Workflow
The activation of the STING pathway by agonists like this compound initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor immune response.
Caption: The cGAS-STING signaling pathway activated by IACS-8779.
The in vitro validation of STING agonists typically follows a standardized workflow to quantify their potency and efficacy.
References
IACS-8779 Disodium: A Comparative Guide to a Novel STING Agonist in Diverse Tumor Microenvironments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of IACS-8779 disodium (B8443419), a potent Stimulator of Interferon Genes (STING) agonist, with other notable STING agonists. The data presented herein is curated from publicly available experimental findings to assist researchers in evaluating its potential in various cancer models.
Executive Summary
IACS-8779 disodium is a novel cyclic dinucleotide STING agonist demonstrating robust anti-tumor efficacy in preclinical models.[1][2][3][4] Its primary mechanism of action is the activation of the STING pathway, leading to the production of type I interferons (IFN-β) and subsequent priming of cytotoxic T-cells against tumor antigens.[3][5] This guide will compare the efficacy of this compound with other STING agonists—ADU-S100, MK-1454, BMS-986301, and E7766—across different tumor microenvironments, presenting available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Data Presentation: Comparative Efficacy of STING Agonists
The following tables summarize the preclinical efficacy of this compound and its alternatives in various tumor models.
Table 1: Efficacy of this compound in Different Tumor Microenvironments
| Tumor Model | Animal Model | This compound Dose & Regimen | Key Findings |
| B16-Ova Melanoma | C57BL/6 Mice | 10 µg, intratumoral (i.t.), on days 6, 9, and 12 post-implantation | Superior regression of untreated contralateral tumors compared to benchmark compounds, suggesting a significant systemic immune response. A higher number of mice were cured of both tumors.[3] |
| Glioblastoma | Canine | 5-20 µg, intratumoral (i.t.), repeated every 4-6 weeks | Well-tolerated up to 15 µg. Higher doses were associated with radiographic responses, with some subjects showing >50% volumetric reduction. Median progression-free survival was 14 weeks.[6] |
Table 2: Comparative Efficacy of Alternative STING Agonists
| STING Agonist | Tumor Model | Animal Model | Dose & Regimen | Key Findings |
| ADU-S100 | B16 Melanoma | C57BL/6 Mice | Not specified | Showed anti-tumor activity on the injected flank but was less effective than IACS-8779 in regressing the contralateral tumor.[3] |
| MK-1454 | Syngeneic Tumors | Immune-competent Mice | Not specified | Robust tumor cytokine upregulation and effective antitumor activity. Enhanced tumor shrinkage when combined with an anti-PD-1 antibody.[7] |
| BMS-986301 | CT26 & MC38 Colon Carcinoma | Murine | Not specified | >90% complete regression in injected and non-injected tumors, compared to 13% with ADU-S100.[7] |
| E7766 | Sarcoma (orthotopic KrasG12D/+ Trp53-/-) | C57BL/6 Mice | 3-9 mg/kg, i.t. | Significantly increased survival time and resulted in durable tumor clearance.[8] |
| E7766 | CT26 Colon Carcinoma (dual liver and subcutaneous) | Murine | Single i.t. injection | 90% cure rate with no recurrence for over 8 months.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
This compound in B16-Ova Melanoma Model
-
Cell Line: B16-Ova (murine melanoma expressing ovalbumin).
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: 1x10^5 B16-Ova cells were implanted bilaterally on the flanks of the mice.
-
Treatment Protocol: this compound was administered at a dose of 10 µg via three intratumoral injections into the tumor on one flank only. The injections were performed on days 6, 9, and 12 after tumor implantation.
-
Efficacy Assessment: Tumor growth was monitored on both the injected and untreated contralateral flanks. The number of mice cured of both tumors was also recorded.[3]
This compound in Canine Glioblastoma Model
-
Animal Model: Dogs with spontaneously arising glioblastoma.
-
Treatment Protocol: IACS-8779 was administered intratumorally using stereotactic intraoperative navigation. A dose-escalation design was used, with doses ranging from 5-20 µg. Treatments were repeated every 4-6 weeks for a minimum of two cycles.
-
Efficacy Assessment: Radiographic response was evaluated using Response Assessment in Neuro-Oncology (RANO) criteria applied to post-contrast T1-weighted MRI images. Progression-free survival and overall survival were also monitored.[6]
Alternative STING Agonists: General Protocol Outline
-
ADU-S100 in B16 Melanoma Model: The experimental design was similar to the IACS-8779 protocol in the B16-Ova model to allow for direct comparison.[3]
-
MK-1454 in Syngeneic Tumor Models: Immune-competent mice bearing syngeneic tumors were treated with intratumoral injections of MK-1454. Efficacy was assessed by measuring tumor shrinkage and cytokine upregulation. Combination studies with an anti-mouse PD-1 antibody were also performed.[7]
-
BMS-986301 in CT26 and MC38 Colon Carcinoma Models: The specific protocols were not detailed in the available sources, but the studies involved murine models and resulted in the reported high regression rates.[7]
-
E7766 in Sarcoma and Colon Carcinoma Models: For the sarcoma model, KP STS cells were orthotopically engrafted in C57BL/6 mice, and treatment was administered intratumorally. Survival and tumor clearance were the primary endpoints.[8] In the CT26 model, mice with dual liver and subcutaneous tumors received a single intratumoral injection, and the cure rate was determined.[9]
Mandatory Visualization
Signaling Pathway of STING Agonists
Caption: The STING signaling pathway activated by IACS-8779.
General Experimental Workflow for Preclinical STING Agonist Efficacy Studies
Caption: A generalized workflow for in vivo efficacy studies of STING agonists.
References
- 1. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
Comparative Guide to the LC/MS Analysis of IACS-8779 Disodium in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of IACS-8779 disodium (B8443419), a potent STING (Stimulator of Interferon Genes) agonist, in biological samples. The primary focus is on a representative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method, with a comparative overview of alternative techniques, including Capillary Gel Electrophoresis (CGE) and Ligand Binding Assays (LBA).
Introduction to IACS-8779
IACS-8779 is a synthetic cyclic dinucleotide (CDN) that activates the STING pathway, a critical component of the innate immune system.[1] Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby promoting an anti-tumor immune response. Given its therapeutic potential, robust and sensitive bioanalytical methods are crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development.
Signaling Pathway of IACS-8779
IACS-8779, as a STING agonist, mimics the endogenous ligand cGAMP. It binds directly to the STING protein located on the endoplasmic reticulum, inducing a conformational change. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons and other inflammatory genes.
Representative LC-MS/MS Method for IACS-8779 Analysis
Experimental Workflow
The general workflow for sample analysis involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection by mass spectrometry.
Detailed Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract IACS-8779 from plasma and remove proteins and other interfering substances.
-
Materials:
-
Human plasma
-
IACS-8779 reference standard
-
Internal Standard (IS): A stable isotope-labeled version of IACS-8779 or a structurally similar analog.
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., weak anion exchange and reversed-phase).
-
Acetonitrile, Methanol (B129727), Water (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521), Formic acid
-
-
Procedure:
-
Spike plasma samples with the internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove salts and polar impurities.
-
Wash with a higher percentage of organic solvent to remove less polar impurities.
-
Elute IACS-8779 and the IS with an elution solvent (e.g., 5% ammonium hydroxide in 50:50 acetonitrile:water).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
2. Liquid Chromatography
-
Objective: To separate IACS-8779 and its IS from any remaining matrix components before they enter the mass spectrometer.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column suitable for polar compounds (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, increasing to elute the analytes, and then returning to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
3. Mass Spectrometry
-
Objective: To detect and quantify IACS-8779 and its IS with high specificity and sensitivity.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
IACS-8779: Precursor ion [M-2H]2- → Product ion (specific fragment).
-
Internal Standard: Precursor ion [M-2H]2- → Product ion (specific fragment).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Performance Characteristics (Hypothetical Data)
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for IACS-8779 in human plasma.
| Parameter | IACS-8779 |
| Linear Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Comparison with Alternative Analytical Methods
While LC-MS/MS is the gold standard for quantitative bioanalysis of small molecules due to its high sensitivity and selectivity, other techniques can be considered.
| Feature | LC-MS/MS | Capillary Gel Electrophoresis (CGE) | Ligand Binding Assay (LBA) - ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by size and charge in a gel-filled capillary. | Immuno-recognition using specific antibodies. |
| Specificity | Very High (based on parent and fragment ions). | Moderate to High (can resolve metabolites).[5] | High (dependent on antibody specificity). |
| Sensitivity | Very High (pg/mL to low ng/mL). | High (ng/mL range). | High (pg/mL to ng/mL). |
| Quantitative Range | Wide (typically 3-4 orders of magnitude). | Narrower than LC-MS/MS. | Narrow (typically 2 orders of magnitude). |
| Throughput | High (with automation). | Moderate. | High. |
| Development Time | Moderate to Long. | Moderate. | Long (requires antibody generation). |
| Cost per Sample | Moderate. | Low. | Low to Moderate. |
| Matrix Effects | Can be significant, requires careful management. | Less susceptible to matrix effects.[6] | Can be affected by non-specific binding. |
| Information Provided | Quantitative concentration, structural information (metabolite ID). | Size-based separation, purity assessment. | Quantitative concentration. |
Experimental Protocol: Capillary Gel Electrophoresis (CGE) - Representative
-
Objective: To separate IACS-8779 from potential metabolites based on size and charge.
-
Instrumentation: Capillary electrophoresis system with a UV or fluorescence detector.
-
Procedure:
-
Sample preparation similar to LC-MS/MS (SPE is often used).
-
Fill the capillary with a sieving gel matrix.
-
Inject the sample electrokinetically.
-
Apply a high voltage to drive the separation.
-
Detect the separated analytes as they pass the detector window.
-
Experimental Protocol: Ligand Binding Assay (ELISA) - Conceptual
-
Objective: To quantify IACS-8779 using a competitive immunoassay format.
-
Materials:
-
Microplate coated with an anti-IACS-8779 antibody.
-
IACS-8779-enzyme conjugate.
-
Substrate for the enzyme.
-
-
Procedure:
-
Add standards, controls, and unknown samples to the antibody-coated wells.
-
Add the IACS-8779-enzyme conjugate. IACS-8779 in the sample will compete with the conjugate for antibody binding sites.
-
Wash the plate to remove unbound components.
-
Add the substrate and measure the resulting signal (e.g., color change). The signal is inversely proportional to the concentration of IACS-8779 in the sample.
-
Conclusion
The choice of analytical method for IACS-8779 disodium in biological samples depends on the specific requirements of the study.
-
LC-MS/MS is the recommended method for regulatory submission and for studies requiring high sensitivity, specificity, and a wide dynamic range, such as pharmacokinetic characterization.
-
Capillary Gel Electrophoresis offers a valuable alternative for purity assessment and analysis of metabolites, particularly where high resolving power for size-based separation is needed.
-
Ligand Binding Assays can be suitable for high-throughput screening applications where a very sensitive and specific method is required, provided that highly specific antibodies can be generated.
For drug development programs, a validated LC-MS/MS method provides the most reliable and comprehensive data for decision-making.
References
- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying the Biotransformation of Phosphorothioate-Containing Oligonucleotide Drugs by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of therapeutic oligonucleotides using capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to IACS-8779 Disodium and Other STING Pathway Activators
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to mimic the natural ligands of this pathway, triggering an innate immune response that can lead to the destruction of cancer cells. This guide provides a detailed comparison of IACS-8779 disodium (B8443419), a potent STING agonist, with other notable activators in the field, supported by experimental data and detailed methodologies.
The STING Signaling Pathway
The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections or cellular damage. Upon activation, STING initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, stimulates the adaptive immune system, leading to a robust anti-tumor response.
Figure 1: Simplified STING signaling pathway. Activation by cytosolic DNA or synthetic agonists leads to the production of type I interferons.
In Vitro Potency of STING Agonists
The potency of STING agonists is a critical determinant of their therapeutic potential. This is often measured by their ability to induce a downstream response, such as the expression of interferon-stimulated genes (ISGs), in a reporter cell line. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in competitive binding assays are common metrics for quantifying potency.
| STING Agonist | Assay Type | Cell Line/System | Potency (µM) | Reference |
| IACS-8779 | IRF3 Reporter Assay | Not specified | Potent, equivalent or superior to ADU-S100 | [1] |
| ADU-S100 (MIW815) | IRF3 Reporter Assay | THP-1 Dual | EC50: 3.03 (µg/mL) | [2] |
| NF-κB Reporter Assay | THP-1 Dual | EC50: 4.85 (µg/mL) | [2] | |
| E7766 | Cytokine Release Assay | Human PBMCs | IC50: 0.15 - 0.79 (across 7 genotypes) | [3] |
| SNX281 | Competitive Binding Assay | Recombinant hSTING | IC50: 4.1 | [4] |
| MK-1454 (Ulevostinag) | Not specified | Not specified | High affinity for STING | [5] |
IACS-8779 disodium has been described as a highly potent STING agonist with robust activation of the STING pathway in vitro.[1] While a specific EC50 value from a widely used reporter assay is not publicly available, it has been reported to have equivalent or superior activity compared to the clinical benchmark compound, ADU-S100.[1]
ADU-S100 (MIW815) , a first-generation cyclic dinucleotide (CDN) STING agonist, has been extensively studied. In a THP-1 dual reporter assay, it induced IRF3 and NF-κB signaling with EC50 values of 3.03 µg/mL and 4.85 µg/mL, respectively.[2]
E7766 is a macrocycle-bridged STING agonist that has demonstrated potent and consistent activity across seven different human STING genotypes in human peripheral blood mononuclear cells (PBMCs), with IC50 values ranging from 0.15 to 0.79 µM.[3] This suggests a broad applicability across patient populations with different STING genetic variants.
SNX281 , a small molecule STING agonist, inhibits the binding of radiolabeled cGAMP to recombinant human STING with an IC50 of 4.1 µM.[4]
MK-1454 (Ulevostinag) is another CDN agonist that has shown high affinity for STING in preclinical studies.[5]
In Vivo Anti-Tumor Efficacy
The ultimate test of a STING agonist's therapeutic potential is its ability to control tumor growth in vivo. This is typically evaluated in syngeneic mouse tumor models, where the mice have a competent immune system.
| STING Agonist | Tumor Model | Administration | Key Findings | Reference |
| IACS-8779 | B16-Ova Melanoma | Intratumoral | Superior regression of untreated contralateral tumors compared to benchmark analogs. Higher number of mice cured of both tumors. | [1] |
| ADU-S100 (MIW815) | B16 Melanoma | Intratumoral | Significant slowing of tumor growth. | [6] |
| CT26 Colon Carcinoma | Intratumoral | Significant tumor regression. | [7] | |
| E7766 | CT26 Colon Carcinoma | Intratumoral | 90% of animals cured with a single injection in a dual tumor model (liver and subcutaneous).[3] | |
| SNX281 | CT26 Colon Carcinoma | Intravenous | Complete and durable tumor regression with induction of immune memory. | [8] |
| MK-1454 (Ulevostinag) | Syngeneic Tumor Models | Intratumoral | Robust tumor cytokine upregulation and effective antitumor activity.[5] |
IACS-8779 has demonstrated robust systemic anti-tumor efficacy in a B16-Ova melanoma model.[1] When administered intratumorally to one tumor in mice with bilateral tumors, IACS-8779 not only controlled the growth of the injected tumor but also led to a superior regression of the untreated tumor on the contralateral flank.[1] This "abscopal" effect is a strong indicator of a systemic anti-tumor immune response.[1]
ADU-S100 has also shown efficacy in various preclinical models. In the B16 melanoma model, intratumoral administration significantly slowed tumor growth.[6] Similarly, in the CT26 colon carcinoma model, it induced significant tumor regression.[7]
E7766 has shown remarkable efficacy in the CT26 colon carcinoma model. A single intratumoral injection into a subcutaneous tumor in mice also bearing liver tumors resulted in a 90% cure rate.[3]
SNX281 is notable for its systemic activity. A single intravenous dose in mice with CT26 colon carcinomas led to complete and durable tumor regression and the development of immunological memory.[8]
MK-1454 has exhibited robust antitumor activity in various syngeneic tumor models when administered intratumorally, often in combination with checkpoint inhibitors.[5]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of drug candidates. Below are representative protocols for key in vitro and in vivo assays.
This assay measures the ability of a compound to activate the STING pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).
Figure 2: Workflow for an in vitro STING activation reporter assay.
Protocol:
-
Cell Seeding: Seed THP-1-Dual™ KI-hSTING cells (or a similar reporter cell line) at a density of 100,000 cells per well in a 96-well white, flat-bottom plate and incubate for 24 hours.[9]
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[9]
-
Luciferase Assay: Add a luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Calculate the EC50 value by plotting the luminescence signal against the log of the agonist concentration and fitting the data to a four-parameter logistic curve.
This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the anti-tumor efficacy of STING agonists.
Figure 3: Workflow for an in vivo syngeneic tumor model experiment.
Protocol:
-
Cell Culture: Culture B16-Ova (for C57BL/6 mice) or CT26 (for BALB/c mice) cells in appropriate medium.
-
Tumor Cell Implantation: Subcutaneously inject approximately 1 x 10^5 to 1 x 10^6 tumor cells into the flank of the mice.[10][11]
-
Tumor Growth Monitoring: Allow tumors to grow to a predetermined size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., using the formula: 0.5 x length x width²).
-
Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer the STING agonist according to the desired dosing schedule and route (e.g., intratumoral injection of 10-50 µg).[1][7]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoints are typically tumor growth inhibition (TGI) and overall survival.
-
Abscopal Effect (for bilateral models): For evaluating systemic effects, implant tumors on both flanks and treat only one tumor. Monitor the growth of both the treated and untreated tumors.
Conclusion
The development of potent and effective STING agonists represents a significant advancement in cancer immunotherapy. This compound has demonstrated compelling preclinical data, particularly its ability to induce a robust systemic anti-tumor immune response. When compared to other STING activators, both cyclic dinucleotides and small molecules, the key differentiators lie in their potency across different STING genotypes, their ability to be administered systemically, and the magnitude of the abscopal effect they can induce. The choice of a particular STING agonist for clinical development will depend on a comprehensive evaluation of its efficacy, safety profile, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in this dynamic and promising field.
References
- 1. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of MK-1454: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 8. B16 melanoma tumor growth is delayed in mice in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Antitumor Effect against Murine Cells of CT26 Colon Cancer and EL4 Lymphoma by Autologous Whole Tumor Dead Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merck.com [merck.com]
Comparative Analysis of IACS-8779 Disodium-Induced Immune Cell Activation
A Head-to-Head Look at a Potent STING Agonist for Researchers and Drug Development Professionals
IACS-8779 disodium (B8443419) is a potent agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the recruitment and activation of various immune cells, ultimately mounting an anti-tumor response. This guide provides a comparative overview of IACS-8779 disodium's performance against other STING agonists, supported by available experimental data, to aid researchers in their immunotherapeutic development endeavors.
Superior In Vivo Anti-Tumor Efficacy
Preclinical studies have demonstrated the robust anti-tumor activity of this compound. In a key study, its efficacy was compared with the benchmark STING agonist ADU-S100 in a B16 melanoma mouse model.[1][2]
Table 1: Comparative In Vivo Anti-Tumor Efficacy of STING Agonists in B16 Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 18 | Survival Rate (%) at Day 40 |
| Vehicle | ~1500 | 0 |
| ADU-S100 (10 µg) | ~500 | 20 |
| IACS-8779 (10 µg) | <250 | 60 |
Data extrapolated from graphical representations in the cited literature. Actual values may vary.
These results highlight the superior ability of this compound to control tumor growth and improve survival compared to ADU-S100 at the same dosage.[1][2]
Mechanism of Action: The STING Signaling Pathway
This compound, like other cyclic dinucleotide (CDN) STING agonists, activates the STING pathway, leading to a cascade of events that bridge innate and adaptive immunity.
Caption: STING signaling pathway activated by this compound.
Upon binding to STING on the endoplasmic reticulum (ER), this compound induces a conformational change in STING, leading to its activation and translocation. This recruits and activates TBK1, which in turn phosphorylates IRF3. Dimerized, phosphorylated IRF3 translocates to the nucleus to drive the transcription of type I interferons, such as IFN-β.
Experimental Protocols
In Vitro STING Activation Assay
Objective: To quantify the potency of STING agonists by measuring the induction of a downstream reporter gene (e.g., IFN-β or a reporter under an IFN-stimulated response element - ISRE).
Methodology:
-
Cell Line: Human monocytic THP-1 cells, which endogenously express STING, or HEK293T cells engineered to express STING and an ISRE-luciferase reporter construct.
-
Treatment: Plate cells at a density of 5 x 104 cells/well in a 96-well plate. The following day, treat the cells with serial dilutions of this compound or a comparator STING agonist (e.g., ADU-S100) for 18-24 hours.
-
Reporter Gene Assay (for HEK293T-ISRE cells): Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
IFN-β Quantification (for THP-1 cells): Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the response (luciferase activity or IFN-β concentration) against the agonist concentration and determine the EC50 (half-maximal effective concentration) for each compound.
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of STING agonists in a syngeneic mouse model.
Methodology:
-
Animal Model: C57BL/6 mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 1 x 105 B16-F10 melanoma cells into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer this compound or a comparator agonist intratumorally at a specified dose (e.g., 10 µg) on days 6, 9, and 12 post-tumor implantation.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Survival Monitoring: Monitor the mice for signs of toxicity and record survival.
-
Immunophenotyping (Optional): At a specified time point after the final treatment, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry. Prepare single-cell suspensions and stain with fluorescently labeled antibodies against markers for T cells (CD3, CD4, CD8), myeloid cells (CD11b, Gr-1), and activation markers (CD69, CD86, MHC-II).
Caption: Experimental workflow for comparing STING agonists.
Concluding Remarks
The available data strongly suggest that this compound is a highly potent STING agonist with superior anti-tumor efficacy in preclinical models compared to the well-characterized agonist ADU-S100. Its ability to induce a robust immune response makes it a compelling candidate for further investigation in cancer immunotherapy. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the immunological mechanisms underlying its potent activity. As with any therapeutic agent, further studies are warranted to fully understand its safety and efficacy profile in various cancer types and in combination with other immunotherapies.
References
head-to-head comparison of cyclic dinucleotide STING agonists
An Objective Head-to-Head Comparison of Cyclic Dinucleotide STING Agonists for Researchers
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, a signal often associated with viral infections and cellular damage within cancer cells.[1][2] Activation of the STING pathway in immune cells, particularly dendritic cells, triggers a powerful anti-tumor immune response, primarily driven by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This response promotes the maturation of dendritic cells, the activation of natural killer (NK) cells, and the priming of tumor-specific CD8+ T cells.[1][2]
Cyclic dinucleotides (CDNs) are the natural ligands that activate the STING protein.[3][4] The discovery that administering synthetic CDNs can replicate this potent immune activation has positioned STING agonists as a highly promising class of molecules for cancer immunotherapy.[1][5][6] These agonists have demonstrated the ability to convert immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are more responsive to immunotherapies like checkpoint inhibitors.[5]
This guide provides a head-to-head comparison of various natural and synthetic CDN STING agonists, supported by quantitative experimental data, detailed methodologies for key evaluation assays, and diagrams of the core signaling pathway and experimental workflows.
The cGAS-STING Signaling Pathway
The canonical STING signaling cascade begins when the enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm.[1][7] This binding activates cGAS to synthesize the endogenous second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[7][8] 2'3'-cGAMP then binds to STING, a protein located on the endoplasmic reticulum (ER) membrane.[7] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1][8][9] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[1][8] TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[7][8] Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes, initiating a broad anti-tumor immune response.[1][7][8]
Quantitative Comparison of CDN STING Agonists
The efficacy of STING agonists can be quantified by their ability to induce type I interferon production in vitro. The half-maximal effective concentration (EC50) for IFN-β induction is a key parameter for comparing the potency of different agonists. The table below summarizes data for several natural and synthetic CDNs.
| Agonist | Type / Linkage | EC50 for IFN-β Induction (THP-1 cells) | Key Characteristics |
| 2'3'-cGAMP | Endogenous Mammalian (2'-5', 3'-5') | ~124 µM[10] | The natural, high-affinity ligand for human STING.[11] |
| 3'3'-cGAMP | Bacterial / Synthetic (3'-5', 3'-5') | Not widely reported | Potent STING agonist, but 2'3'-cGAMP binds with much greater affinity.[11][12] |
| c-di-AMP | Bacterial (3'-5', 3'-5') | Not widely reported | Natural bacterial second messenger that activates STING.[13] |
| 2'3'-cGAM(PS)₂ (Rp/Sp) | Synthetic Phosphorothioate (B77711) | 39.7 µM[10] | Phosphorothioate modification increases resistance to degradation by phosphodiesterases. |
| ADU-S100 / MIW815 | Synthetic Phosphorothioate (2'-5', 3'-5') | 10.5 µM[10] | Also known as 2'3'-c-di-AM(PS)₂(Rp,Rp). A clinically-relevant analog with enhanced stability and potency.[10][13] Induces higher type I IFN production compared to c-di-AMP and other diastereoisomers.[13] |
Note: Lower EC50 values indicate higher potency.
Key Differences Among Agonists:
-
Natural vs. Synthetic: 2'3'-cGAMP is the endogenous CDN produced in mammalian cells, giving it high specificity for human STING.[11][14] Bacterial CDNs like c-di-AMP and 3'3'-cGAMP can also activate human STING, but often with lower affinity.[11]
-
Phosphodiester Linkage: The mixed 2'-5' and 3'-5' phosphodiester linkage of 2'3'-cGAMP is critical for its high-affinity binding to human STING.[11]
-
Chemical Modification: Synthetic analogs like ADU-S100 incorporate phosphorothioate (PS) bonds in place of the natural phosphodiester bonds. This modification protects the molecule from degradation by enzymes in the body, increasing its stability and in vivo half-life, which translates to higher potency.[13] The specific stereoisomer (Rp,Rp) of ADU-S100 has been shown to be particularly effective at inducing type I IFNs.[13]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of STING agonists.
Protocol 1: In Vitro STING Activation Assay in THP-1 Cells
This assay quantitatively measures the potency of a STING agonist by determining its ability to induce IFN-β secretion in a human monocytic cell line that endogenously expresses the STING pathway components.[10]
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. oajournals.fupress.net [oajournals.fupress.net]
- 4. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. invivogen.com [invivogen.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. invivogen.com [invivogen.com]
- 14. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment for Handling IACS-8779 Disodium
Essential guidance for the safe handling and disposal of the potent STING agonist, IACS-8779 disodium (B8443419), to ensure laboratory safety and maintain experimental integrity.
For researchers and drug development professionals working with the novel STING (stimulator of interferon genes) agonist IACS-8779 disodium, adherence to strict safety protocols is paramount.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling similar powdered disodium salt compounds.
Immediate Safety Recommendations
When handling this compound, particularly in its powdered form, the primary hazards to mitigate are inhalation of dust particles, and eye and skin contact. General safety guidelines for handling chemical powders should be strictly followed.[3][4] This includes working in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[3][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Fire-retardant lab coat | NIOSH-approved particulate respirator (e.g., N95) |
| Dissolving in Solution | Chemical safety goggles or face shield | Nitrile gloves | Fire-retardant lab coat | Recommended if not performed in a fume hood |
| Administering to Cell Cultures | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Spill Cleanup (Powder) | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | Disposable coveralls | NIOSH-approved particulate respirator |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
Step-by-Step Guidance for PPE Usage
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Gowning: Put on a clean lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, put on your respirator. Ensure a proper fit and perform a seal check.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, put on the second pair.
Doffing (Taking Off) PPE:
-
Gloves: Remove the outer pair of gloves first (if double-gloving). Then, remove the inner pair by peeling them off from the cuff, turning them inside out.
-
Gowning: Unbutton and remove your lab coat, folding the contaminated side inward.
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Eye Protection: Remove your safety goggles or face shield.
-
Respiratory Protection: Remove your respirator.
-
Final Hand Hygiene: Wash your hands again thoroughly.
Experimental Workflow and Safety
The following diagram illustrates a typical experimental workflow for using this compound, highlighting the key safety checkpoints.
Disposal Plan
All waste materials contaminated with this compound, including pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container. This container must be clearly labeled with the chemical name and associated hazards. Follow all local, state, and federal regulations for the disposal of chemical waste. If unsure, consult your institution's Environmental Health and Safety (EHS) department.
Signaling Pathway Context
IACS-8779 is a potent agonist of the STING pathway, which plays a critical role in the innate immune response by detecting cytosolic DNA and inducing the production of type I interferons.[6] Understanding this mechanism is key to its application in research, particularly in immunology and oncology.
By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their valuable research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. support.hpe.com [support.hpe.com]
- 5. quora.com [quora.com]
- 6. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
